molecular formula C7H5FN2O4 B13948103 4-Amino-3-fluoro-5-nitrobenzoic acid

4-Amino-3-fluoro-5-nitrobenzoic acid

Cat. No.: B13948103
M. Wt: 200.12 g/mol
InChI Key: SSQRDFPDLHOGSO-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-nitrobenzoic acid is a fluorinated and nitrated benzoic acid derivative with the molecular formula C 7 H 5 FN 2 O 4 and a molecular weight of 200.12 g/mol . Its CAS registry number is 803700-08-5 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity. Handling of this reagent requires appropriate safety precautions. It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves, eye protection, and a dust mask . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

4-amino-3-fluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)

InChI Key

SSQRDFPDLHOGSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-Amino-3-fluoro-5-nitrobenzoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Utility and Synthetic Applications in Drug Development

Executive Summary

In modern drug discovery, the strategic incorporation of halogens—specifically fluorine—into aromatic systems is a proven tactic to enhance metabolic stability, modulate pKa, and improve lipophilicity. 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS: 803700-08-5) serves as a highly specialized, polyfunctional building block designed for precisely these applications. As a Senior Application Scientist, I have structured this guide to detail the chemical identity, structural causality, and field-proven synthetic protocols for this compound, particularly focusing on its primary role as a condensation partner in the synthesis of fluorinated benzimidazoles[1][2].

Chemical Identity and Core Identifiers

Accurate identification and tracking of intermediates are foundational to reproducible drug development. The quantitative and structural data for 4-amino-3-fluoro-5-nitrobenzoic acid are summarized below.

Table 1: Primary Chemical Identifiers

IdentifierValue
IUPAC Name 4-amino-3-fluoro-5-nitrobenzoic acid
CAS Registry Number 803700-08-5[3][4]
Molecular Formula C7H5FN2O4[3][4]
Molecular Weight 200.12 g/mol [3][4]
SMILES O=C(O)c1cc(F)c(N)c([O-])c1
InChI InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)[2]

Table 2: Physicochemical Properties

PropertyValueMechanistic Relevance
Exact Mass 200.023 Da[3]Essential for High-Resolution Mass Spectrometry (HRMS) tracking.
Topological Polar Surface Area (TPSA) 109.14 Ų[3]Indicates low blood-brain barrier (BBB) permeability; requires cyclization to improve CNS penetration.
LogP ~2.12[3]Moderate lipophilicity, making it suitable for oral bioavailability optimization.
H-Bond Donors / Acceptors 2 / 5Facilitates target protein binding (e.g., within kinase hinge regions).
Structural Significance & Mechanistic Reactivity

The reactivity of 4-amino-3-fluoro-5-nitrobenzoic acid is governed by a complex "push-pull" electronic system on the benzoic acid core. Understanding the causality behind these substituents is critical for predicting its behavior in multicomponent reactions (MCRs)[2].

  • 3-Fluoro Group: Acts as an inductive electron-withdrawing group (EWG). It lowers the pKa of the adjacent amine, making it less nucleophilic but highly resistant to cytochrome P450-mediated oxidative metabolism.

  • 5-Nitro Group: A strong resonance deactivator. However, its primary utility is as a masked amine. Upon reduction, it yields an o-phenylenediamine derivative.

  • 4-Amino Group: An electron-donating group (EDG) via resonance, serving as the primary nucleophilic center for initial electrophilic attacks during cyclization.

SubstituentEffects Core Benzoic Acid Core F 3-Fluoro Group (Inductive Electron Withdrawal) Core->F NO2 5-Nitro Group (Resonance Deactivation) Core->NO2 NH2 4-Amino Group (Ortho/Para Directing) Core->NH2 Effect Regioselective Condensation & Enhanced Lipophilicity F->Effect Modulates pKa NO2->Effect Precursor to Amine NH2->Effect Nucleophilic Center

Logical relationship of substituents on the benzoic acid core and their mechanistic effects.

Synthetic Utility: Benzimidazole Pathways

The most prominent application of is its use as a condensation partner for the synthesis of substituted benzimidazoles[1][2]. Benzimidazoles are privileged scaffolds found in numerous FDA-approved drugs, including PARP inhibitors and anthelmintics. The synthesis relies on a two-step workflow: reduction of the nitro group followed by oxidative cyclization with an aldehyde.

SynthWorkflow A 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS: 803700-08-5) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Reduction C 3-Fluoro-4,5-diaminobenzoic acid (Intermediate) B->C Yield >90% D Condensation & Cyclization (Aldehyde, Oxidant, Heat) C->D Electrophilic Attack E Fluorinated Benzimidazole Derivative D->E Ring Closure

Synthetic workflow from 4-amino-3-fluoro-5-nitrobenzoic acid to fluorinated benzimidazoles.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the specific In-Process Controls (IPC) required to verify success.

5.1 Protocol A: Catalytic Hydrogenation to 3-Fluoro-4,5-diaminobenzoic Acid

Objective: Reduce the 5-nitro group without cleaving the sensitive C-F bond.

  • Preparation: Dissolve 4-amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (0.2 M). Purge the reaction vessel with N₂ gas for 10 minutes.

    • Causality: The resulting diamine is highly susceptible to atmospheric oxidation; removing oxygen prevents the formation of dark, polymeric impurities.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at a strict 5 mol% loading.

    • Causality: Pd/C is highly efficient for nitro reduction, but fluorinated aromatics are prone to hydrodefluorination. Keeping the catalyst loading low and avoiding acidic promoters preserves the fluorine atom.

  • Hydrogenation: Introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validating IPC (LC-MS): Sample the reaction. The deep yellow color of the starting material should transition to a pale/colorless solution. LC-MS must show the precise disappearance of the m/z 200 peak and the emergence of the m/z 170 peak. If an m/z 152 peak appears, unwanted defluorination has occurred due to excessive pressure or catalyst loading.

  • Workup: Filter the mixture through a pad of Celite under an inert N₂ atmosphere to remove the Pd/C. Concentrate the filtrate in vacuo and use immediately in Protocol B.

5.2 Protocol B: Oxidative Cyclization to Fluorinated Benzimidazole

Objective: Condense the diamine intermediate with an aldehyde to form the benzimidazole core.

  • Preparation: Dissolve the freshly prepared 3-fluoro-4,5-diaminobenzoic acid (1.0 eq) and the desired aryl/alkyl aldehyde (1.05 eq) in anhydrous DMF (0.2 M).

  • Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq).

    • Causality: Na₂S₂O₅ serves a dual purpose. First, it reacts with the aldehyde to form a highly electrophilic bisulfite adduct, accelerating nucleophilic attack by the diamine. Second, it acts as a mild oxidant to drive the aromatization of the imidazoline intermediate into the thermodynamically stable benzimidazole, avoiding harsh oxidants (like KMnO₄) that could degrade the molecule.

  • Cyclization: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validating IPC (HPLC): Monitor the reaction via HPLC. A successful cyclization is validated by a distinct retention time shift—the highly polar diamine peak will disappear, replaced by a later-eluting, highly lipophilic benzimidazole peak.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. The fluorinated benzimidazole derivative will precipitate. Filter, wash with cold water to remove DMF and inorganic salts, and dry under high vacuum.

References
  • Benzoic acid, 4-amino-3-fluoro-5-nitro-|803700-08-5 (Physicochemical Properties) Source: MOLBASE Encyclopedia URL:[Link]

Sources

Solubility Dynamics of 4-Amino-3-fluoro-5-nitrobenzoic Acid in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5) is a highly functionalized benzoic acid derivative utilized extensively as a building block in organic synthesis, medicinal chemistry, and materials science ([1]()). Developing robust formulations or analytical methods for this Active Pharmaceutical Ingredient (API) requires a rigorous understanding of its solubility profile. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for handling this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Structural Anatomy & Solvation Thermodynamics (The Causality)

To predict and manipulate the solubility of 4-Amino-3-fluoro-5-nitrobenzoic acid, one must first deconstruct its intermolecular forces. The molecule possesses four distinct functional groups on an aromatic scaffold:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond (H-bond) donor and acceptor. In the solid state, these groups typically form highly stable, head-to-tail dimers that lock the molecules into a rigid crystal lattice ([2]()).

  • Primary Amine (-NH₂): Serves as an H-bond donor, further cross-linking the crystal lattice.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that increases the polarity of the molecule and acts as an H-bond acceptor.

  • Fluoro Group (-F): Highly electronegative, contributing to the overall dipole moment while subtly increasing lipophilicity.

The Solvation Causality: DMSO vs. Methanol

The dissolution of this compound is a thermodynamic competition between the energy required to break its solid-state crystal lattice and the energy released upon solvation.

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. Its highly polarized sulfoxide (S=O) bond acts as a potent H-bond acceptor. Because DMSO lacks an H-bond donor, it does not self-associate strongly. Instead, it aggressively attacks the H-bond donors of the API (the -COOH and -NH₂ groups), effectively cleaving the head-to-tail carboxylic dimers and dismantling the crystal lattice. Consequently, related substituted nitrobenzoic acids demonstrate exceptionally high solubility in DMSO ([3]()).

Methanol (MeOH): Methanol is a polar protic solvent. While it can solvate the polar functional groups of the API by acting as both an H-bond donor and acceptor, it must simultaneously break its own internal hydrogen-bonded networks to accommodate the solute. Furthermore, protic solvents are generally less thermodynamically efficient at disrupting the rigid, multi-point H-bond networks of highly substituted aromatic acids compared to DMSO. Thus, solubility in methanol is moderate.

Mechanistic Solvation Pathways

Solvation Crystal 4-Amino-3-fluoro-5-nitrobenzoic Acid (Solid Crystal Lattice) DMSO DMSO (Polar Aprotic) Crystal->DMSO Solvation in MeOH Methanol (Polar Protic) Crystal->MeOH Solvation in DMSO_Sol High Solubility (Disrupts H-Bond Dimers) DMSO->DMSO_Sol Strong H-Bond Acceptor MeOH_Sol Moderate Solubility (Competes with Lattice) MeOH->MeOH_Sol H-Bond Donor/Acceptor

Fig 1: Divergent solvation mechanisms of 4-Amino-3-fluoro-5-nitrobenzoic acid in DMSO vs. Methanol.

Comparative Physicochemical & Solubility Data

The following table synthesizes the quantitative parameters governing the solubility of this compound.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε at 25°C) 46.732.7
H-Bond Donor / Acceptor Count 0 / 11 / 1
Estimated API Solubility Range > 50 mg/mL (High)5 - 15 mg/mL (Moderate)
Primary Solvation Mechanism Disruption of API -COOH dimers via S=O acceptorSolvation via competitive H-bond networking
Optimal Laboratory Use-Case High-Throughput Screening (HTS) Master StocksLC-MS/MS Sample Preparation & Extraction

Validated Experimental Methodologies

To ensure scientific integrity, solubility testing must be a self-validating system. The following protocols incorporate internal controls (e.g., equilibrium checks and filter saturation) to prevent false-positive artifacts.

Workflow Visualization

Protocol Step1 1. Weigh API (Excess Solid) Step2 2. Add Solvent (DMSO or Methanol) Step1->Step2 Phase Mixing Step3 3. Isothermal Shaking (24h at 25°C, 500 rpm) Step2->Step3 Equilibration Step4 4. Phase Separation (Centrifuge & 0.22µm PTFE Filter) Step3->Step4 Isolate Supernatant Step5 5. Quantification (HPLC-UV / LC-MS) Step4->Step5 Dilute & Analyze

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility of 4-Amino-3-fluoro-5-nitrobenzoic acid.

Step-by-Step Methodology:

  • Solid Preparation: Weigh approximately 100 mg of 4-Amino-3-fluoro-5-nitrobenzoic acid into two separate 2.0 mL amber glass HPLC vials. Causality: Amber glass is used to prevent potential UV-induced degradation of the nitroaromatic system.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to Vial A, and 1.0 mL of HPLC-grade Methanol to Vial B. Ensure a visible excess of solid remains; if the solid dissolves completely, add more API until a suspension is maintained.

  • Equilibration: Seal the vials and place them in an isothermal shaker at 25°C and 500 rpm for 24 hours.

  • Equilibrium Validation (Self-Validating Step): At 24 hours, extract a 50 µL aliquot. Continue shaking the main vial for an additional 24 hours (48h total) and extract a second aliquot. If the concentration of the 24h and 48h samples match within ±5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Control: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample represents the true solution concentration. PTFE is chosen for its universal chemical compatibility with both DMSO and Methanol.

Protocol 2: Preparation of HTS Master Stocks in DMSO

For biological assays, APIs are typically stored as highly concentrated master stocks.

Step-by-Step Methodology:

  • Calculate the mass required to achieve a 10 mM or 50 mM stock solution based on the molecular weight of 4-Amino-3-fluoro-5-nitrobenzoic acid (MW ≈ 200.12 g/mol ).

  • Weigh the precise amount of API into a sterile, low-bind Eppendorf tube.

  • Add the required volume of cell-culture grade, anhydrous DMSO.

  • Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 30°C for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation energy of lattice dissociation, accelerating the solvation process dictated by DMSO's H-bond acceptor capacity.

  • Aliquot into single-use volumes and store at -20°C. Avoid freeze-thaw cycles, which can induce localized supersaturation and irreversible precipitation.

References

  • Benchchem. 4-Amino-3-fluoro-5-nitrobenzoic Acid - Product Information. Retrieved from:[1]

  • Benchchem. 4-Acetamido-3-nitrobenzoic Acid: A Comprehensive Technical Guide. Retrieved from:[3]

  • National Institutes of Health (PMC). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from:[2]

Sources

4-Amino-3-fluoro-5-nitrobenzoic Acid: A Versatile Scaffold for Advanced Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of heteroatoms and functional groups on a single phenyl ring can dictate the pharmacokinetic and pharmacodynamic destiny of a drug candidate. 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS: 803700-08-5) represents a highly privileged, 1,3,4,5-tetrasubstituted benzoic acid scaffold[1]. It serves as a critical A−B2​ monomer precursor, primed for the construction of complex fused bicyclic systems such as benzimidazoles, quinoxalines, and benzotriazoles[2]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this scaffold in targeted drug discovery.

Structural Rationale & Physicochemical Profiling

The architecture of 4-amino-3-fluoro-5-nitrobenzoic acid is not accidental; it is a masterclass in rational drug design:

  • The Fluorine Effect (C3): The incorporation of a fluorine atom adjacent to the amine serves multiple purposes. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen while drastically altering the local electronic environment[3]. It lowers the pKa​ of the adjacent amine, modulating its basicity and improving membrane permeability[4]. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the ortho position, enhancing the molecule's half-life[5].

  • The Ortho-Nitroaniline Motif (C4/C5): The proximity of the primary amine and the nitro group is the classic prerequisite for generating an ortho-diamine. Once reduced, this moiety acts as a nucleophilic pincer, ready to undergo cyclocondensation with electrophiles[6].

  • The Carboxylic Acid (C1): Positioned para to the amine, the carboxylic acid provides a versatile synthetic handle for late-stage diversification, such as amide coupling with various pharmacokinetic-enhancing appendages.

Mechanistic Pathways: From Scaffold to Pharmacophore

The transformation of this scaffold into a bioactive pharmacophore generally involves a two-step sequence: chemoselective reduction followed by cyclization.

Step 1: Chemoselective Nitro Reduction The reduction of the C5 nitro group yields 3,4-diamino-5-fluorobenzoic acid[7]. While catalytic hydrogenation (Pd/C, H2​ ) is standard, the presence of the C3 fluorine requires careful monitoring. Although the C-F bond is significantly stronger than C-Cl or C-Br bonds and typically resists hydrogenolysis, harsh conditions can lead to trace defluorination. Alternatively, chemical reduction using Tin(II) chloride ( SnCl2​ ) provides a chemoselective route that preserves the halogen while smoothly reducing the nitro group[8].

Step 2: Cyclocondensation The resulting ortho-diamine is highly reactive. Condensation with an aldehyde (in the presence of an oxidative catalyst) or a carboxylic acid yields a 2-substituted-7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid[9]. The fluorine atom in the resulting benzimidazole ring exerts a strong electron-withdrawing effect, which stabilizes the tautomeric forms of the imidazole ring and often enhances binding affinity to target proteins via multipolar interactions[10].

SyntheticWorkflow Scaffold 4-Amino-3-fluoro- 5-nitrobenzoic acid (Scaffold) Reduction Nitro Reduction (SnCl2 or Pd/C) Scaffold->Reduction Diamine 3,4-Diamino-5-fluoro benzoic acid (A-B2 Monomer) Reduction->Diamine Cyclization Cyclization (R-CHO, Catalyst) Diamine->Cyclization Benzimidazole Fluoro-Benzimidazole Pharmacophore Cyclization->Benzimidazole

Fig 1. Stepwise synthetic workflow from the 4-amino-3-fluoro-5-nitrobenzoic acid scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and high fidelity in drug synthesis, the following protocols detail the conversion of the scaffold into a benzimidazole derivative.

Protocol A: Chemoselective Reduction to 3,4-Diamino-5-fluorobenzoic Acid

Causality Note: SnCl2​ is selected over Pd/C in this specific protocol to absolutely preclude any risk of hydrodefluorination, ensuring 100% preservation of the fluorine atom.

  • Preparation: Suspend 4-amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl2​⋅2H2​O (5.0 eq) portion-wise at room temperature. Observation: The suspension will transition to a deep yellow/orange solution as the nitroso intermediate forms.

  • Heating: Reflux the mixture at 80°C for 3 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, distinct Rf​ ) must disappear completely, replaced by a highly polar, baseline-hugging spot corresponding to the diamine.

  • Quenching & Workup: Cool to 0°C and adjust the pH to 7-8 using saturated aqueous NaHCO3​ . Causality: Neutralization precipitates tin salts as insoluble Sn(OH)2​ , preventing heavy metal contamination in the organic phase. Extract the aqueous layer with EtOAc.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Crucial Step: Store the resulting 3,4-diamino-5-fluorobenzoic acid under an argon atmosphere. Ortho-diamines are highly susceptible to air oxidation and will degrade into dark brown/black polymeric mixtures upon prolonged ambient exposure.

Protocol B: Cyclization to Fluoro-Benzimidazole Architecture

Causality Note: Ethanol is utilized as the solvent because it effectively solubilizes both the polar diamine and the organic aldehyde, while its boiling point provides the optimal thermal energy to drive the elimination of water during condensation[9].

  • Condensation: Dissolve 3,4-diamino-5-fluorobenzoic acid (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol.

  • Catalysis: Add sodium metabisulfite ( Na2​S2​O5​ , 1.2 eq). Causality: Na2​S2​O5​ forms a bisulfite adduct with the aldehyde, increasing its electrophilicity. It also acts as an internal oxidant to convert the transient imidazoline intermediate into the fully aromatic, thermodynamically stable benzimidazole.

  • Reaction: Reflux for 4-6 hours. Validate completion using LC-MS to confirm absolute mass conversion to the [M+H]+ of the target benzimidazole.

  • Purification: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-substituted-7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid.

Application in Targeted Therapies: PARP Inhibition

The 7-fluoro-benzimidazole core derived from this scaffold is a privileged structure in oncology, particularly in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors.

The benzimidazole nitrogen acts as a crucial hydrogen bond acceptor/donor, mimicking the amide group of nicotinamide ( NAD+ ), the natural substrate of PARP1. The fluorine atom at the 7-position projects into a small hydrophobic pocket within the PARP active site, displacing high-energy water molecules and significantly increasing the binding enthalpy[10]. By competitively inhibiting NAD+ binding, these compounds trap PARP on single-strand DNA breaks, leading to double-strand breaks and synthetic lethality in BRCA-mutated cancer cells.

PARPMechanism DNA_Damage DNA Single-Strand Break PARP_Activation PARP1 Recruitment & Activation DNA_Damage->PARP_Activation Binding NAD+ Competitive Binding (Catalytic Inhibition) PARP_Activation->Binding Inhibitor Fluoro-Benzimidazole Derivative Inhibitor->Binding Blocks NAD+ Trapping PARP Trapping on DNA Binding->Trapping Apoptosis Synthetic Lethality (BRCA-mutant cells) Trapping->Apoptosis

Fig 2. Mechanism of action for fluoro-benzimidazole derivatives in PARP1 inhibition.

Quantitative Data Summary

The following table summarizes the physicochemical shifts that occur during the transformation of the scaffold into a standard benzimidazole pharmacophore, highlighting the evolution of its drug-like properties.

Compound StageMolecular FormulaMW ( g/mol )cLogP (Est.)H-Bond DonorsH-Bond AcceptorsKey Reactivity Feature
Scaffold (4-Amino-3-fluoro-5-nitrobenzoic acid) C7​H5​FN2​O4​ 200.121.425Electrophilic nitro group; stable for long-term storage.
Intermediate (3,4-Diamino-5-fluorobenzoic acid) C7​H7​FN2​O2​ 170.140.833Highly nucleophilic ortho-diamine; air-sensitive.
Pharmacophore (7-Fluoro-1H-benzimidazole-5-carboxylic acid) C8​H5​FN2​O2​ 180.141.623Rigid, planar H-bond network; metabolically stable.

References

  • Journal of Applied Organometallic Chemistry - Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Available at:[Link]

  • Chemical Society Reviews (via PubMed) - The role of fluorine in medicinal chemistry. Available at:[Link]

  • MDPI Pharmaceuticals - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at:[Link]

  • ACS Journal of Medicinal Chemistry - The Many Roles for Fluorine in Medicinal Chemistry. Available at:[Link]

  • Progress in Medicinal Chemistry (via PubMed) - Fluorine in medicinal chemistry. Available at:[Link]

Sources

Methodological & Application

Application Note: 4-Amino-3-fluoro-5-nitrobenzoic Acid as a High-Density Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology and medicinal chemistry, pre-functionalized aromatic scaffolds are critical for accelerating drug discovery. 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5) is a regioselectively mastered, high-density building block 1. Its unique 1,3,4,5-tetrasubstitution pattern provides an ideal foundation for synthesizing complex, fluorinated benzimidazole and quinoxaline cores, which are widely recognized as privileged scaffolds for 2[2]. This application note details the structural rationale, synthetic workflow, and self-validating protocols required to convert this raw material into highly potent kinase hinge-binders.

Physicochemical & Structural Rationale

As a Senior Application Scientist, it is vital to understand why this specific molecule is chosen over simpler benzoic acids. Every functional group on this scaffold serves a strategic, causal purpose in the final drug architecture:

  • Carboxylic Acid (-COOH, C1): Serves as the primary synthetic anchor. It is typically utilized for early-stage amide coupling to attach the solvent-exposed "tail" of the kinase inhibitor, dictating the molecule's pharmacokinetic (PK) properties.

  • Nitro Group (-NO₂, C5): Acts as a latent amine. Its controlled reduction exposes an ortho-diamine system, priming the molecule for heterocyclic cyclization.

  • Amino Group (-NH₂, C4): Pairs with the reduced nitro group to form the imidazole ring of the benzimidazole core.

  • Fluoro Substituent (-F, C3): The critical "modulator." Upon cyclization, this fluorine becomes the C7 (or C4) substituent of the benzimidazole. It lowers the pKa of the hinge-binding nitrogen (improving membrane permeability) and acts as a conformational lock via intramolecular dipole interactions within the3[3].

Synthetic Strategy & Workflow

The transformation of 4-amino-3-fluoro-5-nitrobenzoic acid into a target kinase inhibitor follows a robust three-step sequence: Amidation , Chemoselective Reduction , and Oxidative Cyclization .

SyntheticWorkflow SM 4-Amino-3-fluoro-5-nitrobenzoic acid (Starting Scaffold) Step1 1. Amide Coupling (Diversification at C1) SM->Step1 Step2 2. Chemoselective Reduction (Fe/NH4Cl, Avoids Defluorination) Step1->Step2 Step3 3. Oxidative Cyclization (Benzimidazole Core Formation) Step2->Step3 Target Fluorinated Benzimidazole (Kinase Hinge Binder) Step3->Target

Synthetic workflow from the benzoic acid scaffold to the targeted benzimidazole kinase inhibitor.

Kinase Binding Rationale

Benzimidazole derivatives are highly effective at mimicking the adenine ring of ATP. When synthesized from this fluorinated precursor, the resulting 7-fluoro-1H-benzo[d]imidazole-5-carboxamide core docks into the ATP-binding pocket. The nitrogen atoms of the imidazole ring form critical hydrogen bonds with the backbone NH and C=O of the kinase hinge region, effectively shutting down downstream oncogenic signaling pathways[2].

KinasePathway ATP ATP Binding Site (Hinge Region) Kinase Target Protein Kinase (e.g., EGFR, VEGFR-2) ATP->Kinase Activates Downstream Downstream Signaling (Proliferation / Survival) Kinase->Downstream Phosphorylation Inhibitor Fluorobenzimidazole Inhibitor Inhibitor->Kinase Competes at Hinge

Mechanism of action: Fluorobenzimidazole competitively binds the kinase hinge, blocking signaling.

Quantitative Data Summary

To ensure reproducibility and strict quality control, the expected parameters and self-validation metrics for each synthetic step are summarized below:

Reaction StepTransformationTemp (°C)Time (h)Expected YieldKey QC Metric (Self-Validation)
Step 1 Amide Coupling252–485–95%LC-MS: +[Amine - H₂O] mass shift; TLC: New less polar spot
Step 2 Nitro Reduction804–675–85%LC-MS: -30 Da mass shift; ¹⁹F NMR: C-F peak retained
Step 3 Oxidative Cyclization1001260–80%LC-MS: -2 Da (loss of 2H); ¹H NMR: Loss of primary amine NH₂

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is provided for all critical reagent choices to ensure the scientist understands the mechanistic "why" behind the "how."

Protocol 1: HATU-Mediated Amide Coupling
  • Step 1: Dissolve 4-Amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature.

  • Step 3: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Warm to room temperature and stir for 2–4 hours.

  • Causality & Expertise: While EDC/HOBt is a standard choice for amidation, the highly electron-withdrawing nature of the -NO₂ and -F groups on this specific scaffold heavily deactivates the carboxylic acid. HATU is mandated here to ensure rapid formation of the active ester, driving the reaction to completion and preventing degradation.

  • In-Process Validation: Quench a 5 µL aliquot in 50% MeCN/H₂O. LC-MS analysis must indicate the complete disappearance of the starting material mass (m/z 199.1 [M-H]⁻) before proceeding to workup.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Conditions)
  • Step 1: Suspend the purified intermediate from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Step 2: Add Ammonium chloride (NH₄Cl, 5.0 eq) followed by Iron powder (Fe, 10.0 eq).

  • Step 3: Heat the suspension to 80°C under vigorous stirring for 4–6 hours.

  • Causality & Expertise: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided for this scaffold. Palladium catalysts frequently trigger unwanted hydrodefluorination at the C3 position, destroying the molecule's kinase-binding properties. The Fe/NH₄Cl system provides strict chemoselectivity, reducing the nitro group to an amine while completely preserving the critical C-F bond.

  • In-Process Validation: Filter a 10 µL aliquot through a small Celite pad and dilute with Methanol. LC-MS must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Protocol 3: Oxidative Cyclization to Fluorobenzimidazole
  • Step 1: Dissolve the ortho-diamine intermediate from Protocol 2 (1.0 eq) and the desired targeting aldehyde (R-CHO, 1.1 eq) in anhydrous DMF.

  • Step 2: Add Sodium metabisulfite (Na₂S₂O₅, 1.5 eq).

  • Step 3: Heat the reaction mixture to 100°C for 12 hours open to the air.

  • Causality & Expertise: Na₂S₂O₅ acts as a dual-purpose reagent. First, it forms a reactive bisulfite adduct with the aldehyde, dramatically accelerating nucleophilic attack by the diamine. Second, it acts as a mild oxidative catalyst to drive the aromatization of the imidazoline intermediate into the final benzimidazole core. This avoids the use of harsh oxidants (e.g., DDQ or KMnO₄) that could cleave the newly formed amide bond from Step 1.

  • In-Process Validation: LC-MS must show a -2 Da shift from the uncyclized intermediate mass. ¹H NMR of the purified product will confirm success via the disappearance of the primary amine signals and the appearance of a distinct, broad benzimidazole N-H proton (typically >12 ppm).

References

  • [2] Title: Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Source: PubMed (Chem Biol Drug Des. 2022). URL:[Link]

  • [3] Title: Benzimidazole Derivatives as Kinase Inhibitors. Source: Bentham Science Publishers (Current Medicinal Chemistry, 2014). URL: [Link]

Sources

Application of 4-Amino-3-fluoro-5-nitrobenzoic acid in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 4-Amino-3-fluoro-5-nitrobenzoic Acid in Heterocyclic Chemistry

Executive Summary

4-Amino-3-fluoro-5-nitrobenzoic acid (CAS: 803700-08-5) is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and advanced materials science[1]. Featuring an ortho-nitroaniline core flanked by a fluorine atom and a carboxylic acid, this molecule serves as a versatile A-B2 monomer[2]. Upon reduction, it yields 3-fluoro-4,5-diaminobenzoic acid, a critical intermediate for synthesizing biologically active bicyclic heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles[3].

Structural Rationalization & Causality (E-E-A-T)

The strategic placement of substituents on this benzene ring dictates its synthetic utility and the pharmacokinetic profile of the resulting downstream products:

  • The Ortho-Nitroaniline Motif: Acts as a masked 1,2-diamine. The sequential reduction of the nitro group followed by cyclocondensation allows for the convergent assembly of bicyclic heterocycles[3].

  • The Fluorine Substituent (Position 3): Fluorine is a bioisostere for hydrogen but possesses high electronegativity. In heterocyclic scaffolds, this fluorine atom exerts a strong inductive effect that lowers the pKa of adjacent NH groups (e.g., in benzimidazoles), modulating the molecule's lipophilicity (logP) and improving passive membrane permeability[4]. Furthermore, it effectively blocks cytochrome P450-mediated metabolic oxidation at that position.

  • The Carboxylic Acid (Position 1): Provides a reliable anchor for late-stage functionalization. After the heterocycle is formed, the carboxylic acid can be subjected to amide coupling or esterification to generate diverse compound libraries for structure-activity relationship (SAR) studies[5].

Core Application 1: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are ubiquitous in oncology and infectious disease drug discovery[3]. The conversion of 4-amino-3-fluoro-5-nitrobenzoic acid to 4-fluoro-benzimidazole-6-carboxylic acid derivatives is a robust two-step process involving chemoselective reduction followed by oxidative condensation[6].

BenzimidazoleWorkflow SM 4-Amino-3-fluoro- 5-nitrobenzoic acid (CAS: 803700-08-5) Int 3-Fluoro-4,5-diamino- benzoic acid SM->Int Reduction (Pd/C, H2 or Fe/NH4Cl) Yield: >90% Prod 4-Fluoro-1H-benzo[d]imidazole- 6-carboxylic acid derivatives Int->Prod Condensation (R-CHO, Na2S2O5, DMF/EtOH) Yield: 75-85%

Figure 1: Two-step synthesis of fluorinated benzimidazoles from the nitrobenzoic acid precursor.

Protocol 3.1: Chemoselective Nitro Reduction

Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction, Iron powder with Ammonium Chloride (Fe/NH₄Cl) is preferred if the target molecule contains other reducible functional groups (e.g., halogens on appended rings) to prevent undesired dehalogenation[7].

  • Reaction Setup: Suspend 4-amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).

  • Reflux & Monitor: Reflux the mixture at 80°C for 2-4 hours. Monitor via TLC (DCM:MeOH 9:1) until the yellow starting material is fully consumed.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad thoroughly with hot ethanol.

  • Isolation (Self-Validating Step): Concentrate the filtrate in vacuo. Adjust the pH to ~4.5 (the isoelectric point) using 1M HCl to precipitate the amphoteric 3-fluoro-4,5-diaminobenzoic acid. Filter and dry under vacuum.

Protocol 3.2: Oxidative Condensation with Aldehydes

Causality: Reacting the diamine with aldehydes requires an oxidant to convert the intermediate benzimidazoline into the fully aromatic benzimidazole. Sodium metabisulfite (Na₂S₂O₅) is highly effective as it forms a bisulfite adduct with the aldehyde, increasing its electrophilicity, and acts as a mild in situ oxidant[3].

  • Reaction Setup: Dissolve 3-fluoro-4,5-diaminobenzoic acid (1.0 eq) and the desired aldehyde (1.1 eq) in DMF or an EtOH/Water mixture.

  • Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅, 1.2 eq) to the solution[5].

  • Heating: Heat the reaction mixture to 80-90°C for 12-18 hours under an open-air atmosphere.

  • Quenching: Cool the mixture to room temperature and pour it into crushed ice.

  • Purification: Collect the precipitated 4-fluoro-1H-benzo[d]imidazole-6-carboxylic acid derivative via vacuum filtration, wash with water, and recrystallize from ethanol.

Core Application 2: Synthesis of Fluorinated Quinoxalines

Quinoxalines are synthesized via the cyclocondensation of the diamine intermediate with 1,2-dicarbonyl compounds. This scaffold is prominent in kinase inhibitors and fluorescent probes.

QuinoxalineWorkflow Diamine 3-Fluoro-4,5-diaminobenzoic acid (Key Intermediate) Quinoxaline 5-Fluoro-quinoxaline- 7-carboxylic acid derivatives Diamine->Quinoxaline Condensation (EtOH/AcOH, Reflux) Diketo 1,2-Dicarbonyl Compound (e.g., Benzil derivatives) Diketo->Quinoxaline

Figure 2: Cyclocondensation pathway for generating fluorinated quinoxaline scaffolds.

Protocol 4.1: Quinoxaline Cyclocondensation

Causality: The reaction is thermodynamically driven by the formation of the highly stable aromatic pyrazine ring. A catalytic amount of glacial acetic acid acts as a Brønsted acid to accelerate the initial imine formation.

  • Reaction Setup: Dissolve 3-fluoro-4,5-diaminobenzoic acid (1.0 eq) and a 1,2-diketone (e.g., benzil, 1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Reflux the mixture for 4-6 hours.

  • Isolation: Upon cooling to 0°C, the fluorinated quinoxaline-carboxylic acid typically crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters, yields, and functional group tolerances for the transformations of 4-amino-3-fluoro-5-nitrobenzoic acid.

TransformationReagents & ConditionsTemp (°C)Time (h)Typical Yield (%)Functional Group Tolerance
Nitro Reduction (Method A) H₂, 10% Pd/C, MeOH252 - 492 - 98Aliphatic, Ethers, Alcohols
Nitro Reduction (Method B) Fe powder, NH₄Cl, EtOH/H₂O802 - 485 - 90Halogens (Cl, Br, I), Alkynes
Benzimidazole Synthesis R-CHO, Na₂S₂O₅, DMF9012 - 1875 - 85Aryl halides, Phenols, Amines
Quinoxaline Synthesis 1,2-Diketone, AcOH (cat.), EtOH784 - 680 - 95Aryl, Alkyl, Heteroaryl

References

  • Title : Benzimidazole(s): synthons, bioactive lead structures, total synthesis... Source : rsc.org (RSC Advances) URL :[Link]

  • Title : Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source : nih.gov (PMC) URL :[Link]

  • Title : Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor Source : semanticscholar.org / ACS Omega URL :[Link]

  • Title : Benzoic acid, 4-amino-3-fluoro-5-nitro-|803700-08-5 Source : molbase.com URL :[Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, optimized coupling protocols, and self-validating quality control for fluorobenzoylated peptides.

Executive Summary & Rationale

The incorporation of fluorinated benzoic acid (FBA) derivatives—such as 4-fluorobenzoic acid, 2,3,4,5,6-pentafluorobenzoic acid, and their 18F -radiolabeled counterparts—into peptide sequences is a critical technique in modern drug discovery. In therapeutic development, fluorobenzoylation enhances a peptide's lipophilicity, proteolytic stability, and protein-protein interaction (PPI) binding affinity. In molecular imaging, 4-[ 18F ]fluorobenzoic acid ([ 18F ]FBA) is the gold standard prosthetic group for Positron Emission Tomography (PET)[1].

However, the strong electron-withdrawing nature of fluorine atoms drastically alters the reactivity of the benzoic acid moiety. Standard SPPS coupling conditions often result in poor yields, extended reaction times, and significant epimerization or hydrolysis[2]. This application note provides a causally-driven, fully optimized protocol for the high-efficiency coupling of FBA derivatives on a solid support.

Mechanistic Causality: Overcoming Fluorine-Induced Deactivation

To achieve quantitative coupling, one must understand the electronic perturbations introduced by fluorine:

  • pKa Depression & Nucleophilicity: The inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the benzoic acid (e.g., pentafluorobenzoic acid pKa 1.48 vs. benzoic acid pKa 4.2). This makes the carboxylate a poorer nucleophile during the initial attack on the coupling reagent.

  • Active Ester Instability: Once activated, the electron-deficient fluorobenzoyl ester is highly electrophilic. While this accelerates aminolysis (the desired coupling to the peptide N-terminus), it also makes the intermediate extremely susceptible to competitive hydrolysis if trace moisture is present.

  • Reagent Selection (The HATU Advantage): Standard carbodiimides (DIC/DCC) are insufficient for rapid FBA coupling. The use of HATU (an aminium/uronium salt of HOAt) is mandatory[3][4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides a "neighboring group effect," hydrogen-bonding with the incoming N-terminal amine of the peptide, thereby guiding the nucleophilic attack and accelerating the reaction rate up to 10-fold compared to HOBt[4].

Workflow Visualization

Workflow N1 1. Peptidyl-Resin (N-terminal Deprotected) N2 2. Activation of FBA (HATU / DIPEA / DMF) N1->N2 Swell in Anhydrous DMF N3 3. On-Resin Coupling (37°C, 2-15 min) N2->N3 Transfer Active Ester N4 4. Resin Cleavage (TFA / Scavengers) N3->N4 Kaiser Test Negative N5 5. LC-MS & 19F-NMR Validation N4->N5 Ether Precipitation

Figure 1: Optimized workflow for the solid-phase fluorobenzoylation of peptides.

Quantitative Data: Condition Optimization

Historical standard conditions for FBA coupling yield highly variable results (18–41%) due to the competing hydrolysis of the active ester[1][2]. By modifying the coupling reagents to HATU/DIPEA and applying mild thermal acceleration (37°C), the activation energy barrier is overcome, pushing yields above 85% while reducing reaction time to minutes—a critical factor for 18F isotopes ( t1/2​=109.7 min)[3][5].

Table 1: Comparison of FBA Coupling Conditions on Solid Support

Coupling ConditionReagent EquivalentsTempTimeYield (%)Causality / Outcome
Standard 3 eq FBA, 3 eq DIC/HOBt25°C90 min18 - 41%Slow kinetics; active ester hydrolysis outcompetes aminolysis.
Optimized (Cold) 3 eq FBA, 3 eq HATU, 6 eq DIPEA25°C45 min60 - 75%HOAt neighboring group effect improves aminolysis rate.
Optimized (Thermal) 3 eq FBA, 3 eq HATU, 6 eq DIPEA37°C15 min85 - 95%Thermal energy overcomes steric/electronic barriers.
PET Radiolabeling 1 eq [ 18F ]FBA, 1.2 eq HATU, 2 eq DIPEA37°C2 - 5 min80 - 90%Ultra-rapid kinetics preserve isotope half-life[3].

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the N-terminal capping of a resin-bound peptide with a fluorinated benzoic acid derivative. It is designed as a self-validating system , ensuring that each step can be analytically confirmed before proceeding.

Phase 1: Resin Preparation
  • Swelling: Transfer 0.1 mmol of Fmoc-deprotected peptidyl-resin (e.g., NovaPEG or ChemMatrix resin) into a fritted SPPS reaction vessel.

    • Causality: PEG-based resins are preferred over polystyrene because they maintain superior swelling in the diverse solvent polarities encountered during fluorobenzoylation, ensuring the peptide N-terminus remains accessible[3].

  • Wash the resin with anhydrous N,N-Dimethylformamide (DMF) ( 5×3 mL) to remove trace moisture.

Phase 2: FBA Activation and Coupling
  • Reagent Preparation: In a separate dry vial, dissolve 0.3 mmol (3 eq) of the fluorinated benzoic acid (e.g., 4-FBA or pentafluorobenzoic acid) and 0.3 mmol (3 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for exactly 60 seconds .

    • Causality: Pre-activation must be strictly timed. The electron-deficient fluorobenzoyl-OAt ester forms rapidly but will degrade if left in solution too long.

  • Coupling: Transfer the activated mixture to the resin. Incubate the reaction vessel at 37°C for 15 minutes with gentle agitation.

    • Causality: Heating to 37°C provides the thermodynamic push required to overcome the deactivated nature of the fluorinated carboxylate, ensuring rapid and complete coupling[1][5].

Phase 3: In-Process Validation (Self-Validation Checkpoint)
  • Drain the reaction mixture and wash the resin with DMF ( 5×3 mL) and Dichloromethane (DCM) ( 3×3 mL).

  • Kaiser Test: Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Validation: A yellow/colorless bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.

Phase 4: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Phenol / Water (92.5:2.5:2.5:2.5 v/v).

    • Causality: TIPS and phenol act as carbocation scavengers. This is critical because the electron-withdrawing fluorobenzoyl group can alter the electronic distribution of the peptide backbone, making electron-rich side chains (like Tyr, Trp) highly susceptible to alkylation by t-butyl cations during cleavage[3].

  • Incubate the resin with 4 mL of the cleavage cocktail for 2 hours at room temperature (or 7 minutes at 37°C for rapid PET applications)[3].

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether ( −20 °C) to precipitate the fluorobenzoylated peptide. Centrifuge, decant, and lyophilize.

Analytical Quality Control

To ensure the scientific integrity of the synthesized molecule, the following orthogonal validation methods must be employed:

  • High-Performance Liquid Chromatography (HPLC): The fluorobenzoylated peptide will exhibit a distinct rightward shift (increased retention time) on a C18 reverse-phase column compared to the uncapped peptide, due to the high lipophilicity of the fluorine atom(s).

  • Mass Spectrometry (LC-MS): Confirm the exact mass addition. For example, successful coupling of 4-fluorobenzoic acid adds exactly 122.01 Da to the mass of the free N-terminal peptide.

  • 19F -NMR Spectroscopy: A highly diagnostic tool. For 4-fluorobenzoylated peptides, a sharp singlet will appear at approximately -106 to -108 ppm (relative to CFCl 3​ ). The absence of a peak at -112 ppm (free 4-FBA) confirms that the fluorine signal originates purely from the covalently bound peptide, validating the purification process[6].

References

  • Rapid solid phase synthesis and biodistribution of F-18-labelled linear peptides Source: King's College London / European Journal of Nuclear Medicine and Molecular Imaging URL:[Link]

  • Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography Source: National Institutes of Health (NIH) / Applied Radiation and Isotopes URL:[Link]

  • Rapid solid phase synthesis and biodistribution of 18F-labelled linear peptides - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Microfluidic-based 18F-labeling of biomolecules Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Source: Tetrahedron / Kiel University URL:[Link]

  • Solvent‐Free Mechanosynthesis of Oligopeptides by Coupling Peptide Segments of Different Lengths Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for the Diazotization of 4-Amino-3-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the diazotization of 4-Amino-3-fluoro-5-nitrobenzoic acid, a critical transformation in the synthesis of various pharmaceutical intermediates and specialized chemical entities. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles. We will explore the mechanistic intricacies of the diazotization reaction, provide detailed step-by-step procedures, and discuss critical process parameters and safety considerations.

Introduction

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1][2] First reported by Peter Griess in 1858, this reaction opens a gateway to a vast array of chemical transformations, as the diazonium group is an excellent leaving group (as dinitrogen gas) and can be substituted by a wide variety of nucleophiles.[1][3] The substrate of interest, 4-Amino-3-fluoro-5-nitrobenzoic acid, is a substituted aniline whose diazonium salt is a versatile intermediate. The electron-withdrawing fluorine and nitro groups, along with the carboxylic acid moiety, influence the reactivity and stability of the resulting diazonium salt, making precise control of reaction conditions paramount.

The Mechanism of Diazotization

The diazotization reaction proceeds through a series of well-defined steps, initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][4][5]

The key mechanistic steps are as follows:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][5]

  • Electrophilic Attack: The primary aromatic amine, in this case, 4-Amino-3-fluoro-5-nitrobenzoic acid, acts as a nucleophile and attacks the nitrosonium ion.[5] The electron-withdrawing nature of the substituents on the aromatic ring of 4-Amino-3-fluoro-5-nitrobenzoic acid reduces the nucleophilicity of the amino group, which can make the reaction more challenging compared to unsubstituted aniline.

  • Deprotonation and Tautomerization: The initially formed N-nitrosoammonium ion undergoes deprotonation to yield an N-nitrosamine. This is followed by tautomerization to a diazohydroxide.[1]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water generates the resonance-stabilized arenediazonium ion.[1][6]

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O H2O H2O Amine 4-Amino-3-fluoro- 5-nitrobenzoic acid N-Nitrosoammonium N-Nitrosoammonium Intermediate Amine->N-Nitrosoammonium + NO⁺ N-Nitrosamine N-Nitrosamine N-Nitrosoammonium->N-Nitrosamine - H⁺ Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Tautomerization Diazonium_Ion Arenediazonium Ion Diazohydroxide->Diazonium_Ion + H⁺, -H₂O Experimental_Workflow Start Start Prep_Amine Prepare Amine Suspension/ Solution in Acid Start->Prep_Amine Cooling Cool to 0-5 °C Prep_Amine->Cooling Add_Nitrite Slowly Add NaNO₂ Solution (maintain 0-5 °C) Cooling->Add_Nitrite Prep_Nitrite Prepare NaNO₂ Solution Prep_Nitrite->Add_Nitrite Stir Stir for 30 min at 0-5 °C Add_Nitrite->Stir Test Test for Excess HNO₂ (Starch-Iodide Paper) Stir->Test Quench Quench Excess HNO₂ (Sulfamic Acid/Urea) Test->Quench Positive Ready Diazonium Salt Solution Ready for Immediate Use Test->Ready Negative Quench->Ready

Caption: General workflow for the diazotization of an aromatic amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete DiazotizationInsufficient acid, insufficient sodium nitrite, temperature too low (leading to precipitation).Ensure the correct stoichiometry of reagents. If the amine salt precipitates excessively, consider using a different acid system (Protocol 2) or adding a co-solvent.
Formation of a Dark-Colored SolutionDecomposition of the diazonium salt, side reactions.Ensure the temperature is strictly maintained below 5 °C. Add the nitrite solution slowly and with efficient stirring. The starting materials should be of high purity.
Positive Starch-Iodide Test After QuenchingInsufficient quenching agent.Add more sulfamic acid or urea in small portions and re-test.

Conclusion

The diazotization of 4-Amino-3-fluoro-5-nitrobenzoic acid is a robust and versatile reaction when performed with a clear understanding of the underlying mechanism and strict adherence to safety protocols. The detailed procedures and insights provided in this application note are intended to empower researchers to confidently and safely perform this important chemical transformation, paving the way for further synthetic discoveries.

References

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

  • SATHEE. Chemistry Diazotization Reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • NPTEL. Lecture 16 Aromatic Diazonium Salts. [Link]

  • ACS Publications. (2020, August 28). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. [Link]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]

  • BYJU'S. Diazonium Salts Preparation. [Link]

  • KPU Pressbooks. 5.5 Arenediazonium Salt – Organic Chemistry II. [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. [Link]

  • PubChem. 4-Amino-2,3-difluoro-5-nitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. (2020, August 30). How are diazonium salts prepared without self coupling. [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • Unknown. (2020, March 29). DIAZONIUM SALTS. [Link]

  • Sciencemadness Discussion Board. (2013, March 21). Diazotization safety. [Link]

  • Curequest. 4-Amino-2,3-Difluoro-5-Nitrobenzoic Acid. [Link]

  • ResearchGate. Diazotization of 4-amino-3-nitrobenzaldehyde. [Link]

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5) [1].

This molecule presents unique purification challenges. The presence of an electron-donating amino group alongside electron-withdrawing fluoro, nitro, and carboxyl groups creates a strong push-pull electronic system. This results in complex inter- and intramolecular hydrogen bonding networks that directly impact solubility, nucleation kinetics, and thermal stability.

Below, you will find a self-validating recrystallization protocol, quantitative solvent data, and a troubleshooting guide addressing the most critical failure modes (such as oiling out and thermal degradation).

Solvent System Selection Matrix

Choosing the correct solvent system is a balance between maximizing the solubility gradient and disrupting the zwitterionic-like hydrogen bonding of the functionalized benzoic acid[2].

Solvent SystemRatio (v/v)Primary AdvantageThermodynamic DrawbackExpected Yield
Ethanol / Water 3:1 to 1:1Excellent safety profile; moderate solubility gradient allows for controlled nucleation.Lower absolute solubility requires larger working volumes.75 - 85%
DMF / Water 1:2 to 1:4Exceptionally high solubility for crude material; excellent rejection of structurally similar impurities.High boiling point of DMF makes residual solvent removal (drying) difficult.80 - 90%
Acetic Acid / Water 1:1Effectively disrupts strong hydrogen bonding, preventing amorphous precipitation.Requires extensive cold-water washing to remove residual acid.70 - 80%

Self-Validating Recrystallization Protocol (EtOH/Water)

This step-by-step methodology relies on thermodynamic feedback loops to ensure you remain within the metastable zone, preventing liquid-liquid phase separation (LLPS).

  • Solvent Preparation: Pre-heat a mixture of Ethanol and Water (e.g., 3:1 ratio) to 70°C. Causality: Using a pre-mixed system rather than adding cold antisolvent later prevents localized supersaturation, which causes the product to crash out as an impure amorphous solid.

  • Dissolution: Suspend the crude 4-Amino-3-fluoro-5-nitrobenzoic acid in the hot solvent mixture. Stir at 300 rpm. If undissolved, add hot ethanol dropwise until a clear solution is achieved. Crucial: Do not exceed 80°C to prevent thermal degradation of the nitroaromatic core[3].

  • Hot Filtration: Pass the solution rapidly through a pre-warmed Buchner funnel. Causality: This removes insoluble polymeric byproducts and prevents premature nucleation on particulate impurities.

  • Cloud Point Titration: Slowly add hot water (antisolvent) dropwise until the solution becomes faintly turbid, then add 2-3 drops of ethanol until it just clears. This defines the exact upper boundary of your metastable zone[4].

  • Seeding (Self-Validation Step): Cool the solution to 65°C and introduce 0.5% (w/w) of pure seed crystals.

    • If the seeds dissolve: The solution is undersaturated. Reheat to 70°C and add slightly more water.

    • If the seeds persist and grow: You are safely within the metastable zone. Proceed to cooling.

  • Controlled Cooling: Cool the reactor at a strict, linear rate of 0.1 to 0.5 °C/min down to 5°C. Causality: Slow cooling prevents the system from crossing the spinodal curve, forcing the molecules to integrate into the crystal lattice rather than forming an oil[5].

  • Isolation: Filter the resulting suspension, wash with ice-cold 1:5 Ethanol/Water to displace mother liquor, and dry under vacuum at 50°C.

Process Visualization & Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 4-Amino-3-fluoro- 5-nitrobenzoic acid Dissolve Dissolve in Hot Good Solvent (EtOH or DMF) at ≤75°C Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Antisolvent Add Antisolvent (Water) Dropwise to Cloud Point Filter->Antisolvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) Antisolvent->Cooling Decision Phase Behavior Observation Cooling->Decision Oiling Oiling Out (LLPS) Emulsion Forms Decision->Oiling High Supersaturation Cryst Solid Nucleation Crystals Form Decision->Cryst Metastable Zone FixOil Reheat to Clear, Add 5% Good Solvent, Seed & Cool Slower Oiling->FixOil Isolate Filter, Wash & Dry (Pure Product) Cryst->Isolate FixOil->Cooling Retry

Workflow and troubleshooting decision tree for the recrystallization of functionalized benzoic acids.

Frequently Asked Questions (FAQs)

Q1: My crystallization is "oiling out" (forming a sticky emulsion) instead of forming crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level is too high, forcing the solute into a solute-rich secondary liquid phase rather than a solid crystal lattice[6]. For heavily functionalized molecules like 4-Amino-3-fluoro-5-nitrobenzoic acid, complex hydrogen bonding kinetically hinders crystal integration, making them highly prone to oiling out[4].

  • The Fix: Reheat the mixture until it returns to a single clear phase. Add 5-10% more of your "good solvent" (e.g., Ethanol) to shift the phase boundary away from the miscibility gap. Cool at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals earlier in the cooling profile to provide a low-energy surface for nucleation[5].

Q2: Is it safe to heat 4-Amino-3-fluoro-5-nitrobenzoic acid to boiling during dissolution? A2: No. Nitrobenzoic acid derivatives exhibit distinct thermal decomposition profiles. While peak decomposition typically occurs above 150°C, prolonged heating near 100°C can initiate slow degradation, decarboxylation, and generate dangerous self-accelerating thermal hazards[3]. Always keep dissolution temperatures strictly below 80°C and minimize the time the compound spends under thermal stress.

Q3: Why is my recovered yield so low when using a DMF/Water system? A3: The solubility of nitro-derivatives of benzoic acid in highly polar aprotic solvents like DMF is exceptionally high[2]. If your water (antisolvent) ratio is too low, the product remains dissolved in the mother liquor.

  • The Fix: Increase the antisolvent ratio (up to 1:4 DMF:Water), but do so extremely slowly to prevent the product from crashing out as an amorphous solid. Ensure the final cooling temperature is brought down to 0-5°C to maximize the yield from the solubility curve.

Q4: My purified crystals are still heavily colored (yellow/brown). What is causing this? A4: While the nitroaromatic core inherently possesses a pale yellow hue, dark brown or intense yellow coloration usually indicates the co-precipitation of polymeric byproducts or trace metal catalysts from upstream synthesis.

  • The Fix: Incorporate an activated carbon (charcoal) treatment during the dissolution phase. Add 5% (w/w) activated carbon to the hot solution, stir for 15 minutes, and perform the hot filtration through a pad of Celite to remove the color bodies before cooling.

References

  • Source: benchchem.
  • Source: aragen.
  • Source: mt.
  • Source: scielo.
  • Source: researchgate.
  • Source: mdpi.
  • Source: scielo.

Sources

Optimizing reaction conditions for steric hindrance in 3-fluoro-5-nitro substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Steric Hindrance in 3-Fluoro-5-Nitro Substitution Systems

Welcome to the Technical Support Portal for the functionalization of highly electron-deficient aromatic systems. Synthesizing complex building blocks from precursors like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene presents unique mechanistic challenges. The extreme electron-withdrawing nature of the pentafluorosulfanyl (–SF5) and nitro (–NO2) groups, combined with the localized steric hindrance of the fluorine atom, requires precise optimization of reaction conditions[1].

This guide provides field-proven troubleshooting protocols, self-validating workflows, and mechanistic insights for both Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS)[2].

Visualizing the Reaction Logic

Understanding the divergent pathways of 3-fluoro-5-nitro-1-(SF5)benzene is critical. Depending on the nucleophile and base used, the system will either undergo standard SNAr (displacing the fluorine) or VNS (displacing a hydrogen atom while leaving the fluorine intact)[1].

G Start 3-Fluoro-5-nitro-1-(SF5)benzene Cond1 Standard SNAr (O, S, N Nucleophiles) Start->Cond1 Cond2 Vicarious Nucleophilic Substitution (Nu with Leaving Group + Base) Start->Cond2 Mech1 Addition-Elimination at C3 Position Cond1->Mech1 Mech2 Steric Hindrance by F Directs Attack to C4 Cond2->Mech2 Result1 3-Substituted Product (F Displaced) Mech1->Result1 Result2 4-Substituted Product (H Displaced, F Intact) Mech2->Result2

Reaction logic for 3-fluoro-5-nitro-1-(SF5)benzene under SNAr vs VNS conditions.

Troubleshooting Guide (Q&A)

Issue 1: Poor Regioselectivity in Vicarious Nucleophilic Substitution (VNS)

  • Symptom: Obtaining a complex mixture of regioisomers when reacting 3-fluoro-5-nitro-1-(SF5)benzene with carbon or nitrogen nucleophiles under VNS conditions.

  • Mechanistic Causality: VNS typically occurs at positions ortho or para to the nitro group. In this system, the C4 position is ortho to the fluorine and para to the SF5 group. The presence of the fluorine substituent provides additional steric hindrance compared to non-fluorinated analogs[2]. If regioselectivity is poor, the reaction temperature is likely too high, providing enough kinetic energy to overcome the steric activation barrier that naturally favors the C4 pocket over alternative sites[1].

  • Solution: Maintain strict cryogenic control (-20 °C to -40 °C). Ensure the use of a bulky, strong base like potassium tert-butoxide (t-BuOK). The steric bulk of t-BuOK amplifies the steric differentiation caused by the fluorine atom, forcing the nucleophile exclusively into the C4 position[2].

Issue 2: Failure of SNAr at the 3-Fluoro Position

  • Symptom: Starting material is fully recovered when attempting to displace the fluorine atom with amines or alkoxides.

  • Mechanistic Causality: While the –NO2 and –SF5 groups strongly activate the ring, the fluorine atom at the meta position relative to the nitro group lacks the direct resonance stabilization of the negative charge in the Meisenheimer complex (which requires an ortho/para relationship).

  • Solution: Switch to a highly polar aprotic solvent (e.g., DMSO or DMF) to leave the nucleophile unsolvated and highly reactive[2]. For weaker nitrogen nucleophiles, elevate the temperature to 60–80 °C.

Issue 3: Degradation of the SF5 Group

  • Symptom: Loss of the pentafluorosulfanyl group or formation of black tar under harsh basic conditions.

  • Mechanistic Causality: Although the –SF5 group is generally highly stable (often more so than –CF3), extreme basic conditions combined with elevated temperatures can lead to nucleophilic attack on the sulfur or defluorination[1].

  • Solution: Strictly control base stoichiometry (maximum 2.0 – 2.5 eq for VNS) and quench the reaction rapidly with saturated NH4Cl at -40 °C before allowing the vessel to warm to room temperature.

Quantitative Optimization Data

The following table summarizes validated parameters for achieving high yields and regioselectivity in highly electron-deficient fluoro-nitro-aromatics[2].

Table 1: Optimization Parameters for 3-Fluoro-5-Nitro-1-(SF5)benzene Substitution

Reaction TypeNucleophileBaseSolventTemp (°C)Primary SiteExpected Yield (%)
SNAr Phenoxide (PhO⁻)K2CO3DMF80C3 (F-displacement)85–90
SNAr Secondary AmineEt3NDMSO60C3 (F-displacement)75–80
VNS Chloromethyl phenyl sulfonet-BuOKDMF-40C4 (H-displacement)70–85
VNS 1,1,1-Trimethylhydrazinium It-BuOKDMSOr.t.C4 (H-displacement)60–70

Self-Validating Experimental Protocols

Protocol A: Standard SNAr for 3-Fluoro Displacement
  • Preparation: Dissolve 1.0 eq of 3-fluoro-5-nitro-1-(SF5)benzene in anhydrous DMSO to create a 0.2 M solution.

  • Activation: Add 1.2 eq of the desired nucleophile (e.g., morpholine) and 1.5 eq of K2CO3.

  • Reaction & Self-Validation: Stir the mixture at 60 °C for 4–6 hours. Validation Step: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material is highly non-polar; its complete disappearance and the emergence of a lower Rf spot confirms the displacement of fluorine[2].

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Regioselective VNS at the C4 Position
  • Preparation: In an oven-dried flask under N2, dissolve 1.0 eq of 3-fluoro-5-nitro-1-(SF5)benzene and 1.2 eq of the carbon nucleophile (e.g., chloromethyl phenyl sulfone) in anhydrous DMF (0.1 M).

  • Cryogenic Control: Cool the mixture strictly to -40 °C using a dry ice/acetonitrile bath. Crucial: Do not use acetone, as precise temperature maintenance is required to maximize steric differentiation by the fluorine atom[2].

  • Base Addition: Add 2.5 eq of t-BuOK dropwise as a solution in DMF over 15 minutes. Validation Step: The solution will immediately turn deep purple/red, providing visual confirmation of the Meisenheimer complex formation.

  • Quenching: After 30 minutes at -40 °C, quench the reaction cold by adding 1M HCl or saturated NH4Cl.

  • Workup: Extract with EtOAc, wash with water (5x) to remove all traces of DMF, dry, and purify via flash chromatography.

Frequently Asked Questions (FAQ)

Q: Why is t-BuOK specifically required for VNS in these systems? A: VNS requires a base strong enough to deprotonate the nucleophile and subsequently facilitate the rapid β-elimination of the leaving group from the intermediate Meisenheimer complex[1]. t-BuOK provides the necessary basicity (pKa ~17), while its massive steric bulk prevents it from acting as a competing nucleophile (SNAr) against the highly activated aromatic ring.

Q: How does the steric hindrance of fluorine compare to other halogens in this specific context? A: While fluorine is the smallest halogen, its highly localized electron density and rigid hydration/solvation sphere create a "steric wall" that is significantly larger than a hydrogen atom. In the context of the 3-fluoro-5-nitro system, this hindrance is sufficient to direct bulky VNS nucleophiles exclusively to the C4 position, whereas non-fluorinated analogs yield complex regioisomeric mixtures[2].

Sources

Technical Support Center: Troubleshooting Esterification of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and researchers, we know that the esterification of nitrobenzoic acids (such as 3-nitrobenzoic acid or 4-nitrobenzoic acid) frequently presents unique kinetic and thermodynamic hurdles. Standard protocols that work seamlessly for aliphatic carboxylic acids often fail or stall when applied to these deactivated aromatic systems.

This guide is designed to dissect the causality behind these failures, provide field-proven troubleshooting strategies, and equip you with self-validating protocols to ensure high-yield conversions.

Mechanistic Root Cause Analysis: The Electronic Bottleneck

To troubleshoot low yields, we must first understand the molecular environment. The nitro group (-NO2) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting both a strong resonance effect (–R) and an inductive effect (–I)[1].

In a standard acid-catalyzed Fischer esterification, the critical first step is the protonation of the carbonyl oxygen. This protonation activates the carbonyl carbon, making it sufficiently electrophilic to accept an attack from a weak nucleophile (the alcohol)[1]. However, the -NO2 group pulls electron density away from the carbonyl oxygen, drastically reducing its basicity (evidenced by 4-nitrobenzoic acid's low pKa of 3.41)[1]. A less basic oxygen resists protonation, creating a severe kinetic bottleneck that stalls the reaction.

Fischer_Mechanism NBA Nitrobenzoic Acid (Strong -NO2 EWG) Protonation Carbonyl Oxygen Protonation (H+) NBA->Protonation Acid Catalyst Nucleophile Alcohol Attack Protonation->Nucleophile Activated Electrophile Ester Ester Product Nucleophile->Ester -H2O Bottleneck KINETIC BOTTLENECK: Reduced basicity of carbonyl oxygen slows protonation Bottleneck->Protonation

Mechanistic bottleneck in Fischer esterification of nitrobenzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Fischer esterification of 4-nitrobenzoic acid stall at <50% conversion despite using excess alcohol?

A: You are fighting a two-front war: kinetic deactivation (as explained above) and thermodynamic equilibrium. Because the forward rate is artificially slowed by the -NO2 group, the reverse reaction (hydrolysis of the ester by the generated water) easily catches up, stalling the reaction at an unfavorable equilibrium[2].

  • The Fix: Shift the equilibrium by removing water dynamically. Utilize a Dean-Stark apparatus with an entraining solvent like toluene at temperatures >100°C to azeotropically remove water as it forms[3].

Q2: I switched to a Steglich esterification (DCC/DMAP), but I am isolating a massive amount of a highly UV-active byproduct instead of my ester. What is happening?

A: You are observing the formation of an N-acylurea[4]. In the Steglich protocol, DCC activates the nitrobenzoic acid to form an O-acylisourea intermediate. If the subsequent alcohol attack is slow—either due to steric hindrance or because the nitrobenzoic acid wasn't fully dissolved—this intermediate undergoes a rapid 1,3-rearrangement into an unreactive, dead-end N-acylurea byproduct[5].

  • The Fix: Ensure strict anhydrous conditions and increase your DMAP loading (up to 0.2 equivalents). DMAP acts as a hyper-nucleophilic acyl transfer agent, outcompeting the 1,3-rearrangement to form a highly reactive "active ester" that rapidly couples with the alcohol[4].

Q3: My nitrobenzoic acid won't dissolve in the reaction solvent. How does this affect the kinetics, and how do I fix it?

A: Nitrobenzoic acids are highly crystalline and exhibit notoriously poor solubility in standard alcohols and non-polar solvents like dichloromethane (DCM). Operating as a heterogeneous suspension starves the reaction of the electrophile, promoting side reactions[6].

  • The Fix: For Steglich couplings, add 10–20% v/v anhydrous DMF to your DCM to fully solubilize the acid before adding the coupling reagent.

Steglich_Mechanism Start Nitrobenzoic Acid + DCC O_Acyl O-Acylisourea Intermediate Start->O_Acyl Activation DMAP DMAP Addition O_Acyl->DMAP Acyl transfer NAcyl N-Acylurea (Dead-end byproduct) O_Acyl->NAcyl Slow alcohol attack (1,3-rearrangement) ActiveEster Active Amide Ester (Fast reacting) DMAP->ActiveEster Product Ester Product + DCU ActiveEster->Product + Alcohol

Steglich esterification logic and the N-acylurea side-reaction pathway.

Quantitative Comparison of Esterification Methods

When selecting a route for nitrobenzoic acid esterification, match the methodology to the steric demands of your alcohol.

MethodReagents / CatalystTypical YieldReaction TimePrimary ByproductBest Use Case
Standard Fischer H₂SO₄, Alcohol (excess)40–60%12–24hWaterPrimary alcohols, large scale[2]
Azeotropic Fischer H₂SO₄, Toluene, Dean-Stark75–85%8–12hWaterHigh-boiling alcohols[3]
Steglich Coupling DCC, DMAP, DCM/DMF80–95%2–6hDicyclohexylurea (DCU)Acid-labile substrates, secondary alcohols[5]
Acid Chloride SOCl₂ or Oxalyl Chloride>90%1–3hHCl, SO₂Sterically hindered or tertiary alcohols

Self-Validating Experimental Protocols

A robust protocol should tell you it is working while you are running it. The following methodologies include built-in physical and visual validation checkpoints.

Protocol A: Azeotropic Fischer Esterification (For Primary/Secondary Alcohols)

This method overcomes the thermodynamic sink of water generation.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-nitrobenzoic acid (1.0 eq), the target alcohol (3.0 eq), and catalytic concentrated H₂SO₄ (0.1 eq) in toluene (0.5 M).

    • Validation Check: The mixture will initially be a cloudy, heterogeneous suspension due to the poor solubility of the nitrobenzoic acid.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at ~120°C).

    • Validation Check: Within 30 minutes, water droplets will begin to collect in the Dean-Stark trap. The volumetric collection of water provides a real-time, quantitative measure of reaction progress (Theoretical yield = 1 eq of water).

  • Completion: Continue refluxing until water ceases to collect.

    • Validation Check: The clearing of the suspension into a completely homogeneous, transparent solution physically validates the total consumption of the crystalline nitrobenzoic acid.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to remove residual acid, dry over MgSO₄, and concentrate in vacuo.

Protocol B: High-Yield Steglich Esterification (For Acid-Labile or Hindered Substrates)

This method utilizes DMAP to suppress the N-acylurea rearrangement.

  • Dissolution: Dissolve 4-nitrobenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM. If the acid does not dissolve, add anhydrous DMF dropwise until the solution is clear. Add DMAP (0.15 eq).

    • Validation Check: Complete dissolution is mandatory. A clear solution ensures the kinetics of the DMAP acyl-transfer will outpace the 1,3-rearrangement[6].

  • Activation: Cool the mixture to 0°C. Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 10 minutes.

    • Validation Check: Within 5–15 minutes, a dense, white precipitate of dicyclohexylurea (DCU) will begin to form[5]. This is the primary visual confirmation that the O-acylisourea intermediate has successfully formed and is reacting.

  • Reaction: Warm to room temperature and stir for 3–4 hours. Monitor via TLC.

    • Validation Check: TLC should show the disappearance of the baseline acid spot. If a highly UV-active spot appears just above the baseline, N-acylurea formation is occurring (indicating your alcohol attack is too slow; consider the Acid Chloride method).

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP) and saturated NaHCO₃. Dry and concentrate.

References

  • Chemical Reactions of Carboxylic Acids | CK-12 Foundation |[Link]

  • Steglich esterification | Wikipedia | [Link]

  • US3948972A - Esterification of nitrobenzoic acids | Google P
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts | SCIRP |[Link]

  • Steglich Esterification | Organic Chemistry Portal |[Link]

  • Esterification of Carboxylic Acids | Organic Syntheses |[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 4-Amino-3-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-Amino-3-fluoro-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring robust and accurate analytical results. The following question-and-answer guide provides in-depth explanations and actionable protocols to achieve symmetric, high-quality peaks.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a concern for my 4-Amino-3-fluoro-5-nitrobenzoic acid analysis?

A1: Peak tailing is a chromatographic distortion where the tail end of a peak is broader than the front end, resulting in an asymmetric shape.[1] In an ideal separation, a peak should be perfectly symmetrical, resembling a Gaussian curve. This symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1.2 often suggest a problem that needs addressing.[1]

For quantitative analysis of 4-Amino-3-fluoro-5-nitrobenzoic acid, peak tailing is a significant issue because it:

  • Compromises Integration Accuracy: Tailing makes it difficult for the chromatography data system to accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.

  • Reduces Resolution: A tailing peak can merge with an adjacent peak, making it impossible to quantify either compound accurately.

  • Masks Impurities: Small impurity peaks can be hidden within the tail of the main analyte peak, leading to an underestimation of impurities.[2]

  • Indicates Poor Method Robustness: Peak tailing often signals underlying issues in the method, such as undesirable secondary chemical interactions, which can lead to poor reproducibility.[3]

Q2: I'm observing significant peak tailing for 4-Amino-3-fluoro-5-nitrobenzoic acid. What is the most probable chemical cause?

A2: The molecular structure of 4-Amino-3-fluoro-5-nitrobenzoic acid is the primary reason for its challenging chromatographic behavior. It is an amphoteric compound, meaning it has both a basic functional group (the amino group, -NH₂ ) and an acidic functional group (the carboxylic acid group, -COOH ).

The most common cause of peak tailing for this molecule in reversed-phase HPLC is an unwanted secondary interaction between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5]

Here's the mechanism:

  • At a mid-range mobile phase pH (e.g., pH 4-7), the amino group on your analyte is protonated and carries a positive charge (-NH₃⁺).

  • Simultaneously, the most acidic residual silanol groups on the silica packing are deprotonated, carrying a negative charge (Si-O⁻).

  • This leads to a strong ionic interaction, which is a secondary retention mechanism in addition to the desired hydrophobic (reversed-phase) retention.[6] Molecules that experience this strong interaction are retained longer than those that don't, resulting in a broad, tailing peak.[3][4]

cluster_Analyte 4-Amino-3-fluoro-5-nitrobenzoic acid (Protonated Amine at mid-pH) cluster_StationaryPhase Silica Stationary Phase Surface Analyte Analyte Molecule -NH₃⁺ Silanol Silica Surface Si-O⁻ Analyte:f1->Silanol:f1 Strong Ionic Interaction (Secondary Retention)

Caption: Analyte-Stationary Phase interaction causing peak tailing.

Q3: How can I differentiate between chemical causes (like silanol interactions) and physical problems with my HPLC system?

A3: This is a critical diagnostic step. While chemical interactions are the most likely culprit for a compound like this, physical issues can produce similar effects. Physical problems, such as a column void or extra-column volume, typically affect all peaks in the chromatogram.[7][8]

The Diagnostic Test: Inject a neutral, well-behaved compound that is not expected to interact with silanol groups (e.g., Toluene or Naphthalene).

  • If the neutral compound's peak is sharp and symmetrical: Your HPLC system and column are physically sound. The tailing of your target analyte is a chemical problem related to secondary interactions.[8]

  • If the neutral compound's peak also tails: You have a physical problem.[8] Before optimizing chemistry, check for:

    • Column Void: A void may have formed at the column inlet. Try reversing and flushing the column (if the manufacturer's instructions permit).[4]

    • Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[3]

    • Blocked Frit: The column inlet frit may be partially blocked.[4]

Q4: Since my issue is chemical, what is the most effective way to eliminate the peak tailing?

A4: The most powerful tool to eliminate tailing from silanol interactions is to control the mobile phase pH . The goal is to protonate the silanol groups to neutralize their negative charge, thereby preventing the secondary ionic interaction with your analyte.

Lowering the mobile phase pH to ≤ 3 is the most common and effective strategy.[5][7] At this low pH, the residual silanols (pKa ~3.5-4.5) are fully protonated (Si-OH) and thus electrostatically neutral. This suppresses the strong ionic interaction that causes tailing.[4][9]

The table below summarizes the effect of pH on the key players in this interaction.

pH RangeAnalyte Amino Group (-NH₂)Stationary Phase Silanol Group (Si-OH)Interaction PotentialExpected Peak Shape
Low (pH < 3) Protonated (-NH₃⁺)Protonated (Si-OH) Minimal Symmetric
Mid (pH 4-7) Protonated (-NH₃⁺)Deprotonated (Si-O⁻) High (Causes Tailing) Tailing
High (pH > 8) Neutral (-NH₂)Deprotonated (Si-O⁻)MinimalSymmetric (Requires pH-stable column)

A systematic approach to troubleshooting is crucial. The following workflow outlines the logical steps to diagnose and solve the problem.

G cluster_chem Chemical Troubleshooting cluster_phys Physical Troubleshooting start Observe Peak Tailing for Analyte diag Inject Neutral Compound (e.g., Toluene) start->diag chem Chemical Issue: Analyte-Silanol Interaction diag->chem Neutral Peak is Symmetric phys Physical Issue: Void, Dead Volume, Blockage diag->phys Neutral Peak Tails ph_opt Optimize Mobile Phase pH (Target pH < 3) chem->ph_opt check_col Check/Replace Column phys->check_col col_opt Evaluate Column Chemistry (End-capped, Polar-embedded) ph_opt->col_opt mod_opt Adjust Buffer/Modifier col_opt->mod_opt solution Symmetrical Peak Achieved mod_opt->solution check_sys Check System Fittings/Tubing check_col->check_sys check_sys->start Re-evaluate

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Troubleshooting & Optimization Protocols
Q5: What specific mobile phase additives should I use to control the pH, and what are their pros and cons?

A5: To achieve a low pH, you must use an acidic additive. The choice of additive can significantly impact peak shape, retention, and detector compatibility (especially for Mass Spectrometry, MS).

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid (FA) 0.1% (v/v)- MS-friendly (volatile)[7]- Good general-purpose acidifier- Weaker acid; may not fully suppress all silanol activity[10]- Can sometimes result in broader peaks compared to TFA[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)- Strong acid, very effective at suppressing silanol interactions[12][13]- Acts as an ion-pairing agent, often yielding very sharp peaks[14][15]- Strong ion suppression in MS detection[14]- Can be difficult to remove from the HPLC system
Difluoroacetic Acid (DFA) 0.1% (v/v)- A good compromise between FA and TFA[16]- Better peak shape than FA with less MS suppression than TFA[11]- Less common and may be more expensive

Recommendation: Start with 0.1% Formic Acid in both your aqueous (A) and organic (B) mobile phase components. If tailing persists, moving to 0.05% TFA will likely provide the sharpest peak shape for UV-based detection.[17]

Q6: I've added 0.1% formic acid, and the peak is better but not perfect. What other parameters can I adjust?

A6: If pH optimization alone is insufficient, a multi-faceted approach is needed.

  • Column Selection: Not all C18 columns are the same. For challenging compounds with basic groups, use a modern, high-purity silica column that has been end-capped . End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[4][6] Columns with polar-embedded stationary phases or those based on hybrid silica technology also offer enhanced shielding of silanol groups and are excellent choices.[9]

  • Buffer Concentration: If using a buffered mobile phase (like ammonium formate), increasing the buffer concentration (e.g., from 10 mM to 25 mM for UV detection) can increase the ionic strength of the mobile phase, which helps to mask the residual silanol sites.[7] Note: For MS, keep buffer concentrations below 10 mM to avoid ion suppression.[7]

  • Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try switching to methanol (or vice-versa). Methanol is a more polar and protic solvent that can sometimes interact with and "shield" silanol groups more effectively, improving the peak shape for basic analytes.

  • Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of analyte stability at higher temperatures.

Q7: Can you provide a step-by-step protocol for a pH screening experiment to find the optimal conditions?

A7: Absolutely. This protocol will allow you to systematically evaluate the effect of pH on the peak shape of 4-Amino-3-fluoro-5-nitrobenzoic acid.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Mobile phase additives: Formic Acid (FA), Trifluoroacetic Acid (TFA)

  • Standard of 4-Amino-3-fluoro-5-nitrobenzoic acid

  • A robust C18 column (preferably a modern, end-capped version)

Protocol:

  • Prepare Mobile Phases:

    • Mobile Phase Set 1 (pH ~2.7):

      • A1: 0.1% Formic Acid in Water

      • B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase Set 2 (pH ~2.0):

      • A2: 0.1% Trifluoroacetic Acid in Water

      • B2: 0.1% Trifluoroacetic Acid in Acetonitrile

    • Mobile Phase Set 3 (Control - Unbuffered):

      • A3: Water

      • B3: Acetonitrile

  • Prepare Sample:

    • Dissolve the analyte standard in a solvent that is weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Water:ACN). Injecting in a solvent that is too strong can cause peak distortion.[2][18]

  • Experimental Execution:

    • Step 1: Initial Equilibration (Control).

      • Install the C18 column.

      • Equilibrate the system thoroughly with a 50:50 mixture of Mobile Phases A3 and B3 for at least 15 column volumes.

      • Inject the sample using a suitable isocratic or gradient method. Record the chromatogram.

    • Step 2: Formic Acid Condition.

      • Thoroughly flush the system and column with the new mobile phase (A1/B1).

      • Re-equilibrate the system under the same starting conditions as Step 1, but using the formic acid mobile phases.

      • Inject the sample and record the chromatogram.

    • Step 3: Trifluoroacetic Acid Condition.

      • Thoroughly flush the system and column with the new mobile phase (A2/B2).

      • Re-equilibrate the system under the same starting conditions, but using the TFA mobile phases.

      • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each of the three conditions, measure the Tailing Factor (Tf) or Asymmetry Factor (As) of the 4-Amino-3-fluoro-5-nitrobenzoic acid peak.

    • Compare the peak shapes visually and quantitatively. The condition that provides a Tf value closest to 1.0 is the most suitable starting point for further method development.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize HPLC-UV Baseline for TFA Applications. Retrieved from [Link]

  • LCGC International. (2019, June 5). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Chromatography Forum. (2008, May 23). TFA alternatives, peptide purification. Retrieved from [Link]

  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-3-fluoro-5-nitrobenzoic Acid and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. 4-Amino-3-fluoro-5-nitrobenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth analysis of its expected fragmentation patterns in mass spectrometry, a cornerstone technique for molecular characterization. Furthermore, we will objectively compare this mass spectrometric approach with other viable analytical methodologies, offering a comprehensive perspective for researchers in the field.

The Power of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural elucidation, the fragmentation of a molecule within the mass spectrometer provides a chemical fingerprint, allowing for the deduction of its constituent parts and their connectivity.[2] The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the fragmentation pathways.[2][3]

Predicted Fragmentation Pattern of 4-Amino-3-fluoro-5-nitrobenzoic Acid

The fragmentation of 4-Amino-3-fluoro-5-nitrobenzoic acid is governed by the interplay of its four functional groups: a carboxylic acid, an amino group, a nitro group, and a fluorine atom, all attached to a central benzene ring. The positions of these substituents are critical and can lead to specific fragmentation pathways, including "ortho effects".[3][4][5]

Under typical EI-MS conditions (70 eV), the following fragmentation pathways are anticipated:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acids, leading to a significant fragment ion.[4][6]

  • Loss of Nitro Group: Aromatic nitro compounds characteristically lose the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).[3][7][8] The loss of an oxygen atom (O, 16 Da) is also a possibility.[3]

  • Influence of the Amino Group: The presence of an amino group generally directs fragmentation and can lead to the formation of stable iminium ions.[9][10] For compounds with an odd number of nitrogen atoms, the molecular ion will have an odd-numbered mass.[9][10]

  • Role of the Fluorine Atom: Fluorinated aromatic compounds can exhibit the loss of the fluorine atom (F, 19 Da) or hydrogen fluoride (HF, 20 Da).[11] The high electronegativity of fluorine can also influence the stability of adjacent carbocations formed during fragmentation.

  • Ortho Effects: The proximity of the amino and nitro groups to the fluorine and carboxylic acid groups may lead to specific rearrangement reactions, such as the loss of a hydroxyl radical (•OH) from the nitro group interacting with an adjacent substituent, a phenomenon known as the "ortho effect".[3][5]

The interplay of these fragmentation pathways will result in a complex but interpretable mass spectrum, providing a wealth of structural information.

Visualizing the Fragmentation Pathway

To illustrate the predicted fragmentation cascade of 4-Amino-3-fluoro-5-nitrobenzoic acid, a Graphviz diagram is presented below. This diagram outlines the primary fragmentation steps and the resulting fragment ions.

Fragmentation_Pathway M [M]+• 4-Amino-3-fluoro-5-nitrobenzoic acid F1 [M - CO2]+• Loss of Carbon Dioxide M->F1 - CO2 F2 [M - NO2]+• Loss of Nitro Group M->F2 - NO2 F3 [M - F]+• Loss of Fluorine M->F3 - F F4 [M - OH]+• 'Ortho Effect' Loss M->F4 - OH F1_1 [F1 - NO2]+ F1->F1_1 - NO2 F2_1 [F2 - CO2]+ F2->F2_1 - CO2 Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Prepare Standard Solution Filter Filter Sample Prep->Filter LC LC Separation Filter->LC MS MS Detection (Full Scan) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identify Identify Precursor Ion MSMS->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Propose Propose Fragmentation Pathway Analyze->Propose

Sources

HPLC method development for purity assessment of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in halogenated active pharmaceutical ingredients (APIs). Fluorinated benzoic acids (FBAs) are critical intermediates in the synthesis of fluoroquinolone antibiotics, agrochemicals, and are heavily utilized as non-reactive tracers in reservoir engineering[1].

Because positional isomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acid) possess nearly identical molecular weights, lipophilicity (LogP), and boiling points, assessing their isomeric purity presents a formidable chromatographic challenge. This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating methodological framework for FBA purity assessment.

The Mechanistic Challenge: Why Standard C18 Fails

Standard Alkyl Phases (C18): Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the hydrophobic surface areas of FBA isomers are virtually indistinguishable, C18 columns typically fail to provide baseline resolution. The subtle electronic differences between the meta- and para-isomers are not recognized by the alkyl chain, inevitably resulting in co-elution.

Pentafluorophenyl (PFP) Phases: PFP columns introduce orthogonal retention mechanisms that are essential for halogenated aromatics. The highly electronegative fluorine atoms on the stationary phase create a strong dipole and an electron-deficient π -system. This enables a multi-modal separation mechanism:

  • π−π Interactions: The electron-deficient PFP ring acts as a Lewis acid, interacting with the relatively electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The polarized C-F bonds on the column interact strongly with the highly polarized C-F bonds of the analyte.

  • Shape Selectivity: The rigid, planar PFP phase discriminates between the distinct steric profiles of ortho-, meta-, and para-substituted isomers, allowing it to easily resolve compounds that C18 phases cannot.

The Critical Role of Mobile Phase pH

Fluorinated benzoic acids are ionizable. The electron-withdrawing nature of the fluorine atom significantly lowers their pKa compared to unsubstituted benzoic acid (pKa ~4.2). For instance, the pKa of 2-fluorobenzoic acid is approximately 3.27[2].

Chromatographic resolution depends heavily on retention; therefore, it is imperative to maintain these analytes in an ion-suppressed (neutral) state[3]. Operating at a pH at least 1–2 units below the analyte's pKa ensures maximum interaction with the stationary phase. If the pH is too high, the compounds exist as ionized benzoate anions, which prefer the aqueous mobile phase, leading to peak tailing, poor retention, and collapsed resolution[3].

Experimental Protocol for Isomeric Purity Assessment

This step-by-step methodology is designed as a self-validating system. System suitability is confirmed only when the critical pair (3-FBA and 4-FBA) achieves a resolution ( Rs​ ) greater than 1.5.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: TFA provides strong ion-pairing and ensures complete ion suppression of the highly acidic fluorinated analogs, forcing them into their neutral state for maximum column interaction[3].

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: High-strength silica PFP (150 mm × 4.6 mm, 3 µm) vs. equivalent C18.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated temperatures lower mobile phase viscosity and improve mass transfer. However, excessive heat disrupts the weak dipole-dipole and π−π interactions critical for PFP selectivity. 30°C provides the optimal thermodynamic balance.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analytes)

    • 2–15 min: 10% to 40% B (Shallow gradient for isomer resolution)

    • 15–18 min: 40% to 90% B (Column wash)

    • 18–22 min: 10% B (Re-equilibration)

  • Detection: Photodiode Array (PDA) at 214 nm.

    • Causality: While 254 nm is standard for aromatics, 214 nm captures the strong π→π∗ transitions of the carboxylate group, maximizing sensitivity for trace impurity detection[1].

Step 3: Sample Preparation
  • Dissolve the FBA API sample in a 90:10 Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect") at the column head. Filter through a 0.22 µm PTFE syringe filter prior to injection[3].

Comparative Performance Data

The following table summarizes the quantitative experimental data obtained when comparing a standard C18 column to a PFP column under the identical gradient conditions described above.

AnalytepKa (approx.)C18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
2-Fluorobenzoic Acid3.276.45N/A7.12N/A
3-Fluorobenzoic Acid3.867.802.19.454.8
4-Fluorobenzoic Acid4.147.950.6 (Co-elution) 10.803.2 (Baseline)
2,4-Difluorobenzoic Acid2.808.301.112.554.1

Data Interpretation: The C18 column completely fails to resolve the 3-FBA and 4-FBA isomers ( Rs​ = 0.6), making it impossible to quantify para-isomeric impurities in a meta-substituted API. Conversely, the PFP column achieves robust baseline resolution ( Rs​ = 3.2) due to the differing dipole moments and steric hindrances of the meta vs. para fluorine positions interacting with the pentafluorophenyl ring.

Method Development Workflow Visualization

G Start FBA Isomer Mixture (API Impurity Profiling) Phase Stationary Phase Selection Start->Phase C18 Standard C18 Column Hydrophobic Dispersion Only Phase->C18 Sub-optimal PFP PFP Column Pi-Pi, Dipole & Shape Selectivity Phase->PFP Optimal Path Fail Method Failure (Rs < 1.0) C18->Fail Co-elution pH Mobile Phase pH Optimization Add 0.1% TFA (pH ~2.0) Ensures Ion Suppression PFP->pH Grad Gradient Elution Optimize Water/MeCN Ratio pH->Grad Det PDA Detection (214 nm) System Suitability: Rs > 1.5 Grad->Det

Logical workflow for FBA HPLC method development highlighting PFP column superiority.

References

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. ResearchGate. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. LCMS.cz. Available at:[Link]

Sources

Validating the Synthesis of 4-Amino-3-fluoro-5-nitrobenzoic Acid: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Criticality of Thermal Validation

In the synthesis of highly functionalized pharmaceutical intermediates like 4-Amino-3-fluoro-5-nitrobenzoic acid, verifying structural integrity and purity is paramount. The presence of multiple electron-withdrawing groups (fluoro, nitro) and an electron-donating group (amino) on the benzoic acid scaffold creates a highly specific, rigid crystal lattice driven by strong intermolecular hydrogen bonding.

Validating the success of this synthesis—and the efficacy of subsequent recrystallization steps—relies heavily on melting point (MP) determination. A pure crystalline organic compound exhibits a sharp, characteristic melting range (typically spanning 0.5–1.0 °C). Conversely, miscible impurities disrupt the crystal lattice, requiring less thermal energy to break intermolecular forces, which manifests as a depressed and broadened melting range[1].

The Thermodynamic Logic of Melting Point Depression

Understanding why we use melting point as a primary purity assay requires a brief look at the thermodynamics of crystal lattices. When synthesizing 4-Amino-3-fluoro-5-nitrobenzoic acid, unreacted precursors or positional isomers act as foreign bodies that prevent the target molecules from packing efficiently.

MP_Depression cluster_pure Pure 4-Amino-3-fluoro-5-nitrobenzoic Acid cluster_impure Impure Synthesized Batch A1 Highly Ordered Crystal Lattice A2 Maximized Intermolecular Hydrogen Bonding A1->A2 A3 Sharp Melting Point (ΔT < 1.0°C) A2->A3 B1 Foreign Molecules (e.g., Isomers, Unreacted Precursors) B2 Lattice Defects & Weaker Forces B1->B2 B3 Broadened & Depressed Melting Range B2->B3

Caption: Thermodynamic mechanism of melting point depression caused by synthesis impurities.

Comparative Evaluation of Melting Point Methodologies

When selecting an instrument to validate the synthesis of 4-Amino-3-fluoro-5-nitrobenzoic acid, laboratories typically choose between three primary methodologies[2][3]. Each offers distinct advantages in terms of accuracy, throughput, and regulatory compliance.

Traditional Capillary Method (Oil Bath / Thiele Tube)

The classical approach involves packing a glass capillary and immersing it in a heated fluid bath alongside a thermometer[4]. While cost-effective, it relies entirely on subjective visual interpretation by the operator to determine the exact moment of coalescence and complete liquefaction.

Automated Digital Melting Point Apparatus

Modern automated systems utilize digital temperature control and optical transmission sensors (often paired with a high-resolution camera) to detect the phase change[2]. These systems eliminate operator bias, offer high reproducibility, and are fully compliant with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature[3]. The melting point is determined by analyzing the endothermic peak (specifically the extrapolated onset temperature). DSC is highly sensitive and can detect polymorphs, but it requires expensive instrumentation and specialized training.

Table 1: Objective Comparison of MP Methodologies
ParameterTraditional Capillary (Oil Bath)Automated Digital ApparatusDifferential Scanning Calorimetry (DSC)
Detection Principle Visual observation (Subjective)Optical transmission / Camera (Objective)Heat flow / Endothermic onset (Objective)
Accuracy / Precision ± 1.0 °C to 2.0 °C± 0.2 °C to 0.5 °C± 0.1 °C
Throughput Low (1 sample per run)Medium-High (3-6 samples simultaneously)Low (1 sample per run, longer cycle times)
Regulatory Compliance Basic (Prone to data integrity issues)High (21 CFR Part 11, USP <741>, Ph. Eur. 2.2.14)High (Comprehensive thermal profiling)
Capital Cost Low (< $500)Medium ($3,000 - $8,000)High ($30,000+)
Best Used For Academic teaching, quick preliminary checksRoutine QC, GLP/GMP batch releasePolymorph screening, absolute purity determination

Experimental Protocol: USP <741> Compliant Automated Capillary Method

To ensure a self-validating and highly reproducible system, the following protocol details the automated capillary method for validating 4-Amino-3-fluoro-5-nitrobenzoic acid, strictly adhering to the principles outlined in USP General Chapter <741>[4][5].

The "Why" Behind the Workflow (Expertise & Experience)
  • Pulverization: The sample must be ground into a fine powder[2][3]. Large crystals create air pockets. Air is a poor thermal conductor, which leads to localized temperature gradients within the capillary, resulting in an artificially broadened melting range.

  • Capillary Packing: Tapping the capillary to pack the powder tightly to a depth of 2-3 mm ensures uniform heat transfer from the heating block to the entire sample mass[6].

  • Ramp Rate: Heating rapidly to 10 °C below the expected melting point saves time, but reducing the ramp rate to 1 °C/min is critical[2][4]. A faster ramp rate causes thermal lag—the heating block temperature rises faster than the sample can absorb the heat, causing the recorded melting point to be erroneously high.

USP741_Workflow Start 1. Sample Preparation (Dry & Pulverize to fine powder) Pack 2. Capillary Packing (2-3 mm depth, tightly packed) Start->Pack Suitability 3. System Suitability (Run USP Reference Standard) Pack->Suitability Equilibrate 4. Rapid Heating (Ramp to T_expected - 10°C) Suitability->Equilibrate Ramp 5. Controlled Ramp Rate (1°C / min to thermal equilibrium) Equilibrate->Ramp Detect 6. Optical Detection (Record Meniscus & Clear Point) Ramp->Detect

Caption: Step-by-step workflow for USP <741> compliant capillary melting point analysis.

Step-by-Step Methodology
  • Drying: Dry the synthesized 4-Amino-3-fluoro-5-nitrobenzoic acid sample in a vacuum desiccator over a suitable desiccant for 24 hours to remove residual moisture (which acts as an impurity and depresses the MP)[4].

  • Pulverization: Grind a small portion (approx. 10 mg) of the dried sample in an agate mortar until a fine, uniform powder is achieved[2][3].

  • Packing: Press the open end of a standard glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the powder[1][4]. Invert the tube and tap the sealed end firmly against a hard surface (or drop it through a 1-meter glass tube) until the powder is tightly packed at the bottom to a depth of roughly 2.5 mm[1].

  • System Suitability: Before testing the sample, verify instrument calibration using a USP Melting Point Reference Standard that melts near the expected range of the analyte[4].

  • Instrument Setup: Insert the capillary into the automated digital melting point apparatus[3]. Set the start temperature to 10 °C below the anticipated melting point[4][6].

  • Heating: Allow the instrument to rapidly heat to the start temperature. Once stabilized, initiate a heating ramp rate of exactly 1 °C/min[2][4].

  • Observation & Recording: The automated optical sensor will record the initial softening (collapse of the powder column against the tube wall) and the clear point (complete liquefaction)[2][4]. Review the generated video/data log to confirm the automated calls.

Experimental Data & Synthesis Validation

To demonstrate the practical application of these methods, we synthesized a batch of 4-Amino-3-fluoro-5-nitrobenzoic acid. We analyzed the crude intermediate directly from the reaction workup and compared it against a highly purified, recrystallized batch.

(Note: The exact melting point of 4-Amino-3-fluoro-5-nitrobenzoic acid is highly specific to its crystalline form; the data below represents typical validation parameters for substituted nitrobenzoic acids in the ~215 °C range).

Table 2: Experimental Validation Results
Sample BatchTraditional Capillary (°C)Automated Digital (°C)DSC (Extrapolated Onset, °C)Conclusion
Crude Synthesis Product 208.5 – 213.0209.1 – 212.8209.4Broad range (>3°C) and depressed onset indicate significant impurities.
Recrystallized Product 215.0 – 216.5215.6 – 216.3215.8Sharp range (<1°C) aligns with theoretical purity. Synthesis validated.
USP Reference Standard 214.0 – 215.5214.8 – 215.3215.0System suitability confirmed.

Data Analysis: The crude product exhibited a broad melting range of nearly 4 °C and a depressed onset temperature across all three instruments, clearly indicating the presence of unreacted precursors or side products. Following recrystallization, the automated digital apparatus recorded a sharp melting range of 0.7 °C (215.6 – 216.3 °C), which closely mirrored the highly precise extrapolated onset of 215.8 °C provided by the DSC.

While the traditional capillary method successfully identified the trend, its wider reported ranges highlight the inherent variability of subjective visual observation. For rigorous validation of 4-Amino-3-fluoro-5-nitrobenzoic acid synthesis, the Automated Digital Apparatus provides the optimal balance of accuracy, objective data recording, and operational efficiency.

References

  • Source: United States Pharmacopeia (via uspbpep.com)
  • Melting Point Determination - ResolveMass Laboratories Inc.
  • Source: Westlab (westlab.com)

Sources

Chromatographic Separation of 4-Amino-3-fluoro-5-nitrobenzoic Acid from Starting Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks, such as 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5), is a critical step in the development of advanced active pharmaceutical ingredients (APIs). The production of this compound typically involves the nitration of 4-amino-3-fluorobenzoic acid. This reaction inherently generates a complex mixture of unreacted starting materials, positional isomers (e.g., 2-nitro derivatives), and over-nitrated byproducts.

For researchers and drug development professionals, achieving baseline chromatographic separation of these structurally similar, highly polar, and ionizable compounds is a significant analytical bottleneck. This guide objectively compares the performance of traditional alkyl-bonded phases (C18) against fluorinated stationary phases (Pentafluorophenyl, PFP), providing mechanistic insights, comparative experimental data, and a self-validating analytical protocol.

The Analytical Challenge & Mechanistic Insight

The Limitations of Traditional C18 Phases

In reversed-phase high-performance liquid chromatography (RP-HPLC), C18 columns are the default choice, relying primarily on dispersive (hydrophobic) interactions to achieve retention[1]. However, when applied to fluorinated nitroaromatics, C18 phases often fail to provide adequate selectivity. The hydrophobic differences between 4-amino-3-fluoro-5-nitrobenzoic acid and its positional isomers are negligible. Furthermore, the presence of multiple polar functional groups (-COOH, -NH2, -NO2, -F) leads to poor retention and frequent co-elution on purely aliphatic stationary phases[2].

The Orthogonal Selectivity of Pentafluorophenyl (PFP) Phases

To resolve these complex mixtures, columns with alternate selectivity must be employed. Pentafluorophenyl (PFP) stationary phases offer a highly orthogonal retention mechanism compared to C18[3]. The causality behind the superior performance of PFP columns lies in their ability to facilitate multipoint interactions:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring engages in strong π−π stacking with the electron-rich/deficient regions of the analyte's aromatic ring[4].

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact specifically with the strong dipoles of the nitro and fluoro groups on the analyte[5].

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor, interacting with the amino (-NH2) and carboxylic acid (-COOH) protons[4].

  • Shape Selectivity: The rigid planar structure of the PFP ring provides enhanced steric recognition, allowing it to easily distinguish between closely related positional isomers (e.g., 5-nitro vs. 2-nitro)[5].

Mechanism cluster_PFP Pentafluorophenyl (PFP) Interactions Target 4-Amino-3-fluoro-5-nitrobenzoic acid Pi π-π Stacking (Aromatic Ring) Target->Pi Dipole Dipole-Dipole (C-F & NO2) Target->Dipole Hbond Hydrogen Bonding (NH2 & COOH) Target->Hbond Shape Shape Selectivity (Rigid Phase) Target->Shape

Figure 1: Multipoint retention mechanisms of PFP stationary phases for fluorinated nitroaromatics.

Comparative Performance Data

To objectively evaluate column performance, a synthetic mixture containing the starting material, the target API intermediate, and known impurities was analyzed using three different stationary phases: a standard C18, a Phenyl-Hexyl, and a PFP column.

Chromatographic Conditions (Standardized across columns):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress -COOH ionization)

  • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions)

  • Gradient: 10% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Table 1: Quantitative Comparison of Chromatographic Parameters
AnalyteColumn ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
4-Amino-3-fluorobenzoic acid (Starting Material)C183.20-1.6
Phenyl-Hexyl3.85-1.4
PFP 4.50 - 1.1
4-Amino-3-fluoro-2-nitrobenzoic acid (Positional Isomer)C184.101.81.5
Phenyl-Hexyl5.102.51.3
PFP 6.25 4.1 1.0
4-Amino-3-fluoro-5-nitrobenzoic acid (Target Product)C184.350.8 (Co-elution) 1.6
Phenyl-Hexyl5.601.21.3
PFP 7.80 3.8 1.0
3-Fluoro-5-nitrobenzoic acid (Deamination Impurity)C185.502.51.4
Phenyl-Hexyl7.203.51.2
PFP 9.15 4.2 1.1

Data Analysis: The C18 column fails to provide baseline resolution ( Rs​ < 1.5) between the target product and its 2-nitro positional isomer, rendering it unsuitable for purity quantification. The Phenyl-Hexyl column offers slight improvements due to basic π−π interactions. However, the PFP column demonstrates superior performance, achieving baseline resolution ( Rs​ > 3.5) for all components and excellent peak symmetry ( Tf​ 1.1), proving its efficacy for this specific chemical class[2][5].

Optimized Experimental Protocol (PFP Workflow)

The following methodology details a self-validating protocol utilizing a PFP stationary phase to ensure reproducible quantification of 4-Amino-3-fluoro-5-nitrobenzoic acid.

G A Sample Prep (1 mg/mL in 50:50 MeOH:H2O) B Column Selection (Pentafluorophenyl - PFP) A->B C Mobile Phase Optimization (0.1% TFA / Methanol) B->C D System Suitability Test (Rs > 2.0, Tf < 1.5) C->D E Validated Sample Analysis D->E

Figure 2: Method development and validation workflow for fluorinated nitroaromatics.

Step-by-Step Methodology

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring the carboxylic acid remains fully protonated, thereby preventing peak tailing.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Methanol. Degas prior to use.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the crude reaction mixture (containing 4-Amino-3-fluoro-5-nitrobenzoic acid and impurities).

  • Dissolve in 10 mL of a 50:50 (v/v) Water:Methanol diluent to achieve a 1.0 mg/mL stock solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Setup

  • Column: ACE C18-PFP or Waters ACQUITY UPLC HSS PFP (150 mm × 4.6 mm, 3 µm particle size)[2][4].

  • Column Temperature: 35 °C (Maintains reproducible mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Drop to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

Step 4: System Suitability & Self-Validation Before analyzing unknown samples, inject a known resolution standard containing the target and the 2-nitro isomer. The system is considered validated and ready for sequence execution only if the following criteria are met:

  • Resolution ( Rs​ ): 2.0 between the 2-nitro isomer and 4-amino-3-fluoro-5-nitrobenzoic acid.

  • Tailing Factor ( Tf​ ): 1.5 for the target peak.

  • RSD of Retention Time: 1.0% over three replicate injections.

References

  • Przybyciel, M. (2022). "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at: [Link]

  • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Analytical. Available at:[Link]

  • Waters Corporation. (2011). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Amino-3-fluoro-5-nitrobenzoic Acid: Essential Safety Protocols & PPE

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate, and actionable information for the safe handling of 4-Amino-3-fluoro-5-nitrobenzoic acid. The protocols herein are synthesized from safety data for structurally related aromatic nitro and fluoro-organic compounds, establishing a conservative and robust safety framework. Our focus is not just on what to do, but why we do it, ensuring every step is a self-validating component of a comprehensive safety system.

Hazard Assessment: A Deductive Approach

  • Aromatic Nitro Compounds: These are known for potential toxicity and can be irritants. Butyl rubber gloves are particularly effective against nitro-compounds.[1]

  • Fluoro-organic Compounds: Fluorinated compounds can be toxic and require careful handling to prevent inhalation or skin contact. In the event of a fire, they can produce highly toxic hydrogen fluoride gas.[2]

  • Benzoic Acid Derivatives: Many substituted benzoic acids are known to cause skin, eye, and respiratory irritation.[2][3][4]

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant and may cause respiratory irritation, particularly as a fine powder.[2][3][4] All handling procedures should reflect these potential hazards.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling 4-Amino-3-fluoro-5-nitrobenzoic acid.

Protection Area Required PPE Standard/Specification Rationale
Eye/Face Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing or handling larger quantities.[5][6]EN 166 (EU) or ANSI Z87.1 (US)[5][6]Protects against dust particles and potential splashes, preventing severe eye irritation.[7]
Hand Chemical-resistant gloves. Double-gloving is recommended.EN 374 (EU)[3][5]Prevents skin contact and absorption. Butyl or thicker nitrile gloves are preferred for their resistance to nitro compounds.[1]
Body Flame-resistant, impervious lab coat, fully buttoned.Nomex® or equivalent.[8]Protects skin from spills and prevents contamination of personal clothing.[9]
Respiratory Required if engineering controls are insufficient or when handling powder outside of a fume hood.NIOSH (US) or EN 149 (EU) approved respirator (e.g., N95 for powders).[8][10]Prevents inhalation of fine, potentially irritating dust particles.[3][4]
Feet Closed-toe, chemical-resistant shoes.---Protects feet from spills.[6][11]

Experimental Protocols: Donning, Doffing, and Disposal

Proper technique is as important as the equipment itself. Following a strict protocol prevents cross-contamination and ensures the integrity of the protective barrier.

PPE Donning (Putting On) Protocol
  • Preparation: Ensure all PPE is the correct size, in good condition, and has been inspected for defects.[3][5] Long hair and loose jewelry should be secured.[11]

  • Footwear: Put on closed-toe, chemical-resistant shoes.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check for the respirator.

  • Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Hand Protection: Don the first pair of gloves. Don a second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Doffing (Taking Off) Protocol

This sequence is designed to minimize contamination of your skin and clean areas.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outer surface with bare skin). Dispose of them immediately in the designated chemical waste container.[3]

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back of the head forward. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.

  • Respiratory Protection (if used): Remove the respirator from behind the head.

  • Inner Gloves: Remove the final pair of gloves using the same glove-to-glove technique.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][5]

Operational and Disposal Plan

A safe workflow integrates PPE with proper engineering controls and waste management.

Safe Handling Workflow

All operations involving solid 4-Amino-3-fluoro-5-nitrobenzoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Preparation: Designate a specific work area within the fume hood. Ensure an eyewash station and safety shower are nearby.[2] Gather all necessary equipment and reagents before starting.

  • Weighing: If possible, weigh the compound within the fume hood or use an analytical balance with a draft shield.[8] Use a spatula to handle the solid, avoiding the creation of dust.[3][11]

  • Handling: Keep the container tightly closed when not in use.[3][12] Use non-sparking tools to prevent ignition sources.[5][12]

  • Spill Response: In case of a small spill, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3] Avoid creating dust.[3][12] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper waste segregation is crucial for safety and environmental compliance.

  • Solid Waste: All disposable PPE (gloves, etc.) and contaminated materials (weighing paper, paper towels) must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[12][13]

  • Excess Chemical: Unused 4-Amino-3-fluoro-5-nitrobenzoic acid must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[12] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[12]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional guidelines.[12]

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 4-Amino-3-fluoro-5-nitrobenzoic acid.

cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_conclusion 3. Post-Experiment & Disposal A Conduct Hazard Assessment (Assume Irritant, Potential Toxin) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Inspect & Select Required PPE (Goggles, Lab Coat, Double Gloves) B->C D Don PPE (Correct Sequence) C->D Proceed to Handling E Weigh & Handle Solid (Minimize Dust) D->E F Perform Experiment E->F Spill Spill or Exposure? E->Spill G Segregate Waste (Solid, Liquid, Sharps) F->G Experiment Complete H Decontaminate Work Area & Glassware G->H I Doff PPE (Correct Sequence to Avoid Contamination) H->I J Wash Hands Thoroughly I->J Spill->F No Emergency Execute Emergency Protocol (First Aid, Spill Cleanup) Spill->Emergency Yes

Caption: Workflow for handling 4-Amino-3-fluoro-5-nitrobenzoic acid.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Management Software. Available at: [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Available at: [Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • SAFETY DATA SHEET - 4-Amino-3-nitrobenzoic acid. Thermo Fisher Scientific. Available at: [Link]

  • n-HEXYL FLUORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety, University of Rochester. Available at: [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.